Product packaging for 4-Methoxy-3-methylcinnoline(Cat. No.:CAS No. 5265-27-0)

4-Methoxy-3-methylcinnoline

Cat. No.: B15492013
CAS No.: 5265-27-0
M. Wt: 174.20 g/mol
InChI Key: ALEGAMQTVZUQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Methoxy-3-methylcinnoline is a chemical compound with the molecular formula C10H10N2O, offered for research and development purposes. This cinnoline derivative features a methoxy group and a methyl group on its core cinnoline structure, which may influence its electronic properties, lipophilicity, and overall reactivity . Cinnoline derivatives are a significant class of nitrogen-containing heterocyclic compounds studied extensively in medicinal chemistry and chemical biology for their potential biological activities . As a building block, this compound can be utilized in organic synthesis to create more complex molecules for various investigative applications. Researchers can employ this compound in developing novel pharmacologically active agents or as a scaffold in material science. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and conduct appropriate risk assessments before handling. Specific physical and chemical data, such as melting point, boiling point, and solubility, for this particular compound are not fully established .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B15492013 4-Methoxy-3-methylcinnoline CAS No. 5265-27-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5265-27-0

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-methoxy-3-methylcinnoline

InChI

InChI=1S/C10H10N2O/c1-7-10(13-2)8-5-3-4-6-9(8)12-11-7/h3-6H,1-2H3

InChI Key

ALEGAMQTVZUQEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=N1)OC

Origin of Product

United States

Foundational & Exploratory

4-Methoxy-3-methylcinnoline chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "4-Methoxy-3-methylcinnoline" did not yield information on a compound with this specific name in publicly available chemical databases and scientific literature. It is possible that this is a rare compound or a misnomer. This guide will focus on the structurally related and documented compound, 4-Methoxy-3-methylquinoline .

Introduction

Quinoline and its derivatives are of significant interest in medicinal and agricultural chemistry due to their wide range of biological activities.[1] These compounds form the core structure of many pharmaceuticals and bioactive molecules, exhibiting properties such as antimicrobial, anticancer, antimalarial, and anti-inflammatory effects.[2] The specific substitutions on the quinoline ring system play a crucial role in modulating the biological and physicochemical properties of these molecules. This guide provides a technical overview of the chemical structure, properties, and synthesis of 4-Methoxy-3-methylquinoline.

Chemical Structure and Properties

4-Methoxy-3-methylquinoline is a heterocyclic aromatic compound. The core of the molecule is a quinoline ring system, which consists of a benzene ring fused to a pyridine ring. In this specific derivative, a methoxy group (-OCH₃) is attached at the 4th position and a methyl group (-CH₃) is attached at the 3rd position of the quinoline ring.

Chemical Structure:

Caption: 2D structure of 4-Methoxy-3-methylquinoline.

Table 1: Computed Physicochemical Properties of 4-Methoxy-3-methylquinoline

PropertyValueSource
IUPAC Name4-methoxy-3-methylquinolinePubChem
Molecular FormulaC₁₁H₁₁NOPubChem
InChIInChI=1S/C11H11NO/c1-8-7-12-10-6-4-3-5-9(10)11(8)13-2/h3-7H,1-2H3PubChem
InChIKeyVQWPXGXUDPUZIY-UHFFFAOYSA-NPubChem
Canonical SMILESCC1=C(C2=CC=CC=C2N=C1)OCPubChem

Note: The properties listed above are computationally derived and may differ from experimental values.

Synthesis Protocols

The synthesis of quinoline derivatives can be achieved through various established methods. While a specific protocol for the direct synthesis of 4-Methoxy-3-methylquinoline was not found in the searched literature, general synthetic strategies for substituted quinolines can be adapted. Common methods include the Combes quinoline synthesis, the Conrad-Limpach synthesis, the Doebner-von Miller reaction, and the Friedländer synthesis.[3]

A plausible synthetic approach for a related, more complex quinoline, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, involves a one-pot three-component Povarov cycloaddition reaction followed by an oxidative dehydrogenation aromatization process.[1] This highlights a modern approach to constructing polysubstituted quinoline scaffolds.

Below is a generalized workflow for the synthesis of a substituted quinoline derivative, which could be adapted for 4-Methoxy-3-methylquinoline.

G cluster_synthesis General Synthesis Workflow for Substituted Quinolines start Starting Materials (e.g., Aniline derivative, Carbonyl compound) reaction Cyclization Reaction (e.g., Combes, Friedländer) start->reaction intermediate Dihydroquinoline Intermediate reaction->intermediate oxidation Oxidation/ Aromatization intermediate->oxidation purification Purification (e.g., Chromatography) oxidation->purification product Final Product (Substituted Quinoline) purification->product

Caption: Generalized workflow for the synthesis of substituted quinolines.

Spectroscopic Data

Table 2: ¹H and ¹³C NMR Data for 6-Methoxy-3-methyl-4-phenylquinoline

Data TypeChemical Shift (δ, ppm) and Multiplicity
¹H-NMR (500 MHz, CDCl₃)8.70 (s, 1H), 8.01 (d, J = 9.1 Hz, 1H), 7.57-7.49 (m, 2H), 7.49-7.43 (m, 1H), 7.32-7.22 (m, 3H), 6.69 (d, J = 2.8 Hz, 1H), 3.67 (s, 3H), 2.22 (s, 3H)
¹³C-NMR (125 MHz, CDCl₃)157.7, 150.2, 145.0, 143.0, 137.1, 130.8, 129.1, 128.6, 128.5, 128.2, 127.8, 120.3, 104.0, 55.2, 17.6

Source: Supporting Information for a research article.

For 4-Methoxy-3-methylquinoline, one would expect characteristic signals for the methyl and methoxy protons in the ¹H NMR spectrum, along with signals corresponding to the aromatic protons on the quinoline ring system. In the ¹³C NMR spectrum, distinct signals for the carbons of the quinoline core, the methyl group, and the methoxy group would be anticipated.

Biological Activity and Potential Applications

The quinoline scaffold is a well-established pharmacophore in drug discovery.[2] Derivatives of quinoline have demonstrated a broad spectrum of biological activities, including:

  • Anticancer: Certain 4-anilinoquinoline derivatives have shown potent antitumor activities.[4]

  • Antimicrobial: The quinoline core is present in several antimicrobial drugs.[2]

  • Antimalarial: Quinine and chloroquine are classic examples of quinoline-based antimalarial agents.[2]

  • Anti-inflammatory: Various quinoline derivatives have exhibited anti-inflammatory properties.[1]

While no specific biological data for 4-Methoxy-3-methylquinoline was identified, its structural similarity to other bioactive quinolines suggests it could be a candidate for biological screening in various therapeutic areas. The methoxy and methyl substitutions can influence the compound's lipophilicity and electronic properties, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

Conclusion

4-Methoxy-3-methylquinoline is a substituted quinoline derivative with potential for further investigation in materials science and medicinal chemistry. While detailed experimental data for this specific compound is sparse in the public domain, established synthetic routes for quinolines can likely be adapted for its preparation. The rich biological activity profile of the quinoline scaffold makes 4-Methoxy-3-methylquinoline an interesting candidate for future research and development in the pharmaceutical and chemical industries. Further experimental studies are required to fully characterize its physicochemical properties, biological activity, and potential applications.

References

An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-methylcinnoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 4-Methoxy-3-methylcinnoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The described pathway proceeds through the formation of a key 4-hydroxycinnoline intermediate, followed by methylation. This route is based on established cinnoline synthesis methodologies, particularly the Borsche-Herbert reaction.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the diazotization of 2-amino-5-methoxyacetophenone, which then undergoes intramolecular cyclization to form 6-methoxy-3-methylcinnolin-4-ol. The subsequent step is the methylation of the hydroxyl group to yield the final product, this compound.

Synthesis_Pathway Start 2-amino-5-methoxyacetophenone Intermediate 6-methoxy-3-methylcinnolin-4-ol Start->Intermediate 1. NaNO2, HCl 2. Heat Product This compound Intermediate->Product Methylating Agent (e.g., DMS, MeI) Logical_Workflow cluster_step1 Step 1: Cinnoline Ring Formation cluster_step2 Step 2: O-Methylation A Start: 2-amino-5-methoxyacetophenone B Diazotization (NaNO2, HCl, 0-5°C) A->B C Intramolecular Cyclization (Heating) B->C D Intermediate: 6-methoxy-3-methylcinnolin-4-ol C->D E Intermediate: 6-methoxy-3-methylcinnolin-4-ol F Deprotonation (Base: K2CO3 or NaH) E->F G Nucleophilic Substitution (Methylating Agent) F->G H Product: this compound G->H

An In-depth Technical Guide to 4-Methoxy-3-methylcinnoline: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] These activities include antimicrobial, anti-inflammatory, and antitumor properties.[2] The compound 4-Methoxy-3-methylcinnoline is a substituted cinnoline that is not extensively characterized in the scientific literature. This guide aims to provide a detailed technical overview of its core physical and chemical properties, a plausible synthetic route, and general characterization methods based on established knowledge of the cinnoline chemical class.

Physicochemical Properties

While specific experimental data for this compound is unavailable, the properties of the parent cinnoline molecule and related substituted analogs can provide valuable insights. Cinnoline itself is a pale yellow solid at room temperature.[3] The introduction of methoxy and methyl groups will influence its physical properties such as melting point, boiling point, and solubility.

Table 1: Predicted Physicochemical Properties of Cinnoline and Related Derivatives

PropertyCinnoline4-Methoxycinnoline3-MethylcinnolineThis compound (Predicted)
Molecular Formula C₈H₆N₂C₉H₈N₂OC₉H₈N₂C₁₀H₁₀N₂O
Molecular Weight ( g/mol ) 130.15160.17144.17174.20
Melting Point (°C) 39127-128[4]16-17[1]Expected to be a solid at room temperature
Boiling Point (°C) >250306.6±34.0 (Predicted)[4]252-253[1]Expected to be >250 °C
pKa 2.64[5]4.03±0.10 (Predicted)[4]~5Expected to be slightly basic
Solubility Soluble in organic solventsSoluble in organic solventsSoluble in organic solventsPredicted to be soluble in common organic solvents like chloroform, dichloromethane, and methanol.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the cinnoline ring system and the influence of the methoxy and methyl substituents. The cinnoline ring is a weak base due to the presence of the two nitrogen atoms. The benzene portion of the ring system can undergo electrophilic substitution reactions. The pyridazine ring is generally less reactive towards electrophiles but can be susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms.

The methoxy group at the 4-position is an electron-donating group, which can activate the ring towards electrophilic substitution. The methyl group at the 3-position also has a weak activating effect.

Synthesis

A plausible synthetic route for this compound can be designed based on well-established methods for cinnoline synthesis, such as the Richter or Borsche-Herbert cyclizations.[3][6] A common approach involves the diazotization of an appropriately substituted o-aminoaryl precursor followed by intramolecular cyclization.

A potential synthetic workflow is outlined below:

G cluster_0 Synthesis of this compound start 2-Amino-6-methoxyacetophenone step1 Nitration start->step1 intermediate1 2-Amino-3-nitro-6-methoxyacetophenone step1->intermediate1 step2 Reduction of nitro group intermediate1->step2 intermediate2 2,3-Diamino-6-methoxyacetophenone step2->intermediate2 step3 Diazotization and Cyclization (e.g., with NaNO2, HCl) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol for Cinnoline Synthesis

The following is a generalized protocol for the synthesis of a substituted cinnoline, which could be adapted for this compound.

Step 1: Synthesis of the Precursor The synthesis would begin with a commercially available or synthesized substituted aniline, such as 2-amino-6-methoxytoluene. This starting material would undergo acylation to introduce the acetyl group, followed by nitration and reduction to yield the key diamine intermediate.

Step 2: Diazotization and Cyclization The substituted o-phenylenediamine (e.g., 2,3-diamino-6-methoxytoluene) is dissolved in a suitable acidic medium, typically hydrochloric acid, and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The resulting diazonium salt undergoes spontaneous intramolecular cyclization to form the cinnoline ring system. The crude product is then isolated by filtration, purified by recrystallization or column chromatography.[7]

Spectroscopic Characterization

The structure of this compound would be confirmed using standard spectroscopic techniques.

5.1. Infrared (IR) Spectroscopy The IR spectrum of a substituted cinnoline typically shows characteristic absorption bands. For this compound, the following peaks would be expected:

  • C-H stretching (aromatic): 3000-3100 cm⁻¹

  • C-H stretching (aliphatic -CH₃): 2850-2960 cm⁻¹

  • C=N and C=C stretching (aromatic ring): 1500-1600 cm⁻¹

  • C-O stretching (methoxy group): 1000-1300 cm⁻¹ (likely a strong band)[7]

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy would be crucial for the structural elucidation.

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the benzene ring, a singlet for the methoxy protons (around 3.8-4.0 ppm), and a singlet for the methyl protons (around 2.3-2.6 ppm).

  • ¹³C NMR: The spectrum would show distinct signals for each of the carbon atoms in the molecule, including the two methyl carbons and the carbons of the aromatic rings.

5.3. Mass Spectrometry (MS) Mass spectrometry would be used to determine the molecular weight of the compound. The exact mass of this compound (C₁₀H₁₀N₂O) is 174.0793. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Biological Activity and Signaling Pathways

While many cinnoline derivatives have been investigated for their biological activities, there is no specific information available in the searched literature regarding the biological effects or signaling pathway interactions of this compound. Research in this area would be required to elucidate any potential therapeutic applications.

Conclusion

This compound represents an interesting but currently understudied member of the cinnoline family of heterocyclic compounds. While specific experimental data is lacking, this guide provides a comprehensive theoretical framework for its physical and chemical properties, a plausible synthetic strategy, and standard characterization techniques. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications, particularly in the field of medicinal chemistry.

References

Potential Biological Activity of the Cinnoline Scaffold: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide provides a comprehensive overview of the potential biological activities associated with the cinnoline heterocyclic scaffold. As of the latest literature search, no specific biological activity data for 4-Methoxy-3-methylcinnoline has been reported. Therefore, this document focuses on the activities of various cinnoline derivatives to provide a foundational understanding for researchers, scientists, and drug development professionals interested in this chemical class. The presented data and methodologies are representative of the broader class of cinnoline compounds and should not be directly extrapolated to this compound without specific experimental validation.

Introduction to the Cinnoline Scaffold

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities.[2][3] The structural features of the cinnoline ring system allow for substitutions at various positions, enabling the modulation of its physicochemical and biological properties. This has led to the exploration of cinnoline derivatives for a range of therapeutic applications, including but not limited to oncology, infectious diseases, and inflammatory conditions.[4][5]

Reported Biological Activities of Cinnoline Derivatives

Cinnoline derivatives have been reported to exhibit a variety of biological activities, as summarized in the sections below. The therapeutic potential of these compounds is an active area of research.

Anticancer Activity

Several studies have highlighted the potential of cinnoline derivatives as anticancer agents.[6] These compounds have been shown to inhibit the proliferation of various cancer cell lines. The proposed mechanisms of action, though not fully elucidated for all derivatives, are thought to involve the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.

Antimicrobial Activity

The cinnoline nucleus is a structural component of some compounds exhibiting antibacterial and antifungal properties.[2][3] Research has demonstrated that certain cinnoline derivatives are effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8] The antimicrobial efficacy is often influenced by the nature and position of substituents on the cinnoline ring.

Anti-inflammatory Activity

Certain cinnoline derivatives have shown promise as anti-inflammatory agents.[9] In preclinical models, these compounds have been observed to reduce inflammation, suggesting their potential for treating inflammatory disorders.[10] The anti-inflammatory effects are often attributed to the modulation of inflammatory pathways.

Quantitative Biological Data for Cinnoline Derivatives

The following tables summarize representative quantitative data for various cinnoline derivatives, illustrating their potential potency in different biological assays. It is crucial to note that these values are for specific substituted cinnolines and not for this compound.

Table 1: Anticancer Activity of Representative Cinnoline Derivatives

Compound ClassCell LineAssay TypeIC50 (µM)Reference
Indolo[3,2-c]cinnolinesVarious leukemia, lymphoma, and solid tumor cell linesProliferation AssayMicromolar concentrations[7]
Pyrazolo[4,3-c]cinnolinesN/ACOX-2 Inhibition10 µM[11]

Table 2: Antimicrobial Activity of Representative Cinnoline Derivatives

Compound ClassOrganismAssay TypeMIC (µg/mL)Reference
Cinnoline-1,2,3-triazole hybridsE. coliSerial Dilution0.0179 µmol/mL[12]
Substituted Cinnoline ImidazolesS. aureus, E. coli, C. albicans, A. nigerBroth MicrodilutionModerate to good activity at 50 µg/mL[2]
Novice Cinnoline DerivativesM. tuberculosis H37RvN/A12.5[13]
Indolo[3,2-c]cinnolinesGram-positive bacteriaN/AUp to 200 times more potent than streptomycin[7]

Experimental Protocols

The following sections outline generalized experimental methodologies commonly employed to assess the biological activities of novel chemical entities, such as cinnoline derivatives.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[14]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a cinnoline derivative) and incubated for a specified period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.[15]

Antibacterial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

  • Inoculum Preparation: A standardized suspension of the target bacteria is prepared.[17]

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.[16]

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions for bacterial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.[4]

Antifungal Susceptibility Testing (Broth Microdilution Method)

Similar to antibacterial testing, this method determines the MIC of an antifungal agent.[18]

  • Inoculum Preparation: A standardized suspension of the fungal strain is prepared.[19]

  • Serial Dilution: The test compound is serially diluted in a suitable broth medium in a microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated under conditions that support fungal growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that prevents visible fungal growth.[20]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This is a widely used animal model to screen for acute anti-inflammatory activity.[21]

  • Animal Grouping: Animals (typically rats) are divided into control, standard (treated with a known anti-inflammatory drug), and test groups.

  • Compound Administration: The test compound is administered to the test group, usually orally or intraperitoneally.

  • Induction of Edema: After a specific time, a phlogistic agent (e.g., carrageenan) is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema in the test group is calculated by comparing it with the control group.

Visualizations

The following diagrams illustrate the diverse potential of the cinnoline scaffold and a general workflow for its biological evaluation.

Biological_Activities_of_Cinnoline_Scaffold cluster_core Cinnoline Scaffold cluster_activities Potential Biological Activities Cinnoline Cinnoline Core Anticancer Anticancer Cinnoline->Anticancer Antimicrobial Antimicrobial Cinnoline->Antimicrobial Anti-inflammatory Anti-inflammatory Cinnoline->Anti-inflammatory Other Activities Other Activities (e.g., Antimalarial, Antitubercular) Cinnoline->Other Activities

Caption: Diverse biological activities of the cinnoline scaffold.

Experimental_Workflow Start Cinnoline Derivative Synthesis InVitro In Vitro Screening (e.g., Anticancer, Antimicrobial Assays) Start->InVitro DataAnalysis1 Active? InVitro->DataAnalysis1 InVivo In Vivo Studies (e.g., Animal Models) DataAnalysis1->InVivo Yes Stop Inactive/Toxic DataAnalysis1->Stop No DataAnalysis2 Efficacious & Safe? InVivo->DataAnalysis2 Lead Lead Compound Identification DataAnalysis2->Lead Yes DataAnalysis2->Stop No

Caption: General workflow for biological evaluation.

References

A Technical Guide to Novel Synthesis Methods for Substituted Cinnolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline, a bicyclic aromatic heterocycle containing a pyridazine ring fused to a benzene ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their diverse pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. The continued interest in cinnoline-based compounds necessitates the development of novel and efficient synthetic methodologies to access a wide array of substituted analogs for structure-activity relationship (SAR) studies and drug discovery programs. This technical guide provides an in-depth overview of both classical and contemporary methods for the synthesis of substituted cinnolines, with a focus on detailed experimental protocols and comparative data.

Classical Synthesis Methods

While modern techniques offer significant advantages, a foundational understanding of classical cinnoline syntheses provides valuable context and, in some cases, remains a practical approach for specific substitution patterns.

Richter Cinnoline Synthesis

The Richter synthesis, first reported in 1883, involves the diazotization of an o-aminoarylpropiolic acid, which upon intramolecular cyclization, yields a 4-hydroxycinnoline-3-carboxylic acid.[1][2] Subsequent decarboxylation and reduction of the hydroxyl group can afford the parent cinnoline.[2]

Experimental Protocol: Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid (General Procedure)

  • An o-aminoarylpropiolic acid is dissolved in a minimal amount of aqueous sodium hydroxide.

  • The solution is cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise while maintaining the low temperature.

  • The resulting diazonium salt solution is then slowly added to a pre-heated acidic solution (e.g., dilute sulfuric acid) at a temperature that facilitates cyclization (typically ranging from room temperature to gentle warming).

  • The reaction mixture is stirred until the cyclization is complete, often indicated by the cessation of nitrogen gas evolution.

  • The precipitated 4-hydroxycinnoline-3-carboxylic acid is collected by filtration, washed with cold water, and dried.

Starting MaterialProductYield (%)Reference
o-Aminophenylpropiolic acid4-Hydroxycinnoline-3-carboxylic acidNot specified[1][2]
Widman-Stoermer Synthesis

The Widman-Stoermer synthesis is a widely used method for preparing 3- and 3,4-disubstituted cinnolines. It proceeds via the diazotization of a 2-(alken-1-yl)aniline, followed by an intramolecular cyclization. The success of the cyclization is often dependent on the nature of the substituents on the double bond, with electron-donating groups generally favoring the reaction.

Experimental Protocol: Synthesis of 3,4-Disubstituted Cinnolines (General Procedure)

  • The substituted 2-(alken-1-yl)aniline is dissolved in a suitable acidic medium, such as dilute hydrochloric acid.

  • The solution is cooled to 0-5 °C.

  • An aqueous solution of sodium nitrite is added dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • The reaction mixture is then allowed to warm to room temperature or gently heated to induce cyclization.

  • The progress of the reaction is monitored by TLC or GC.

  • Upon completion, the reaction mixture is neutralized with a base (e.g., sodium carbonate) and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Starting MaterialProductYield (%)Reference
2-(2-Aminophenyl)but-2-ene-1,4-diol4-(Hydroxymethyl)cinnoline-3-carbaldehydeNot specified[3]
Borsche–Herbert Cyclization

The Borsche–Herbert reaction is a reliable method for the synthesis of 4-hydroxycinnolines. This method involves the diazotization of o-aminoacetophenones, followed by intramolecular cyclization of the resulting diazonium salt.[4] Yields for this reaction are generally good, often in the range of 70-90%.

Experimental Protocol: Synthesis of 4-Hydroxycinnolines (General Procedure)

  • The o-aminoacetophenone is dissolved in an acidic solution (e.g., hydrochloric acid, sulfuric acid, or formic acid).

  • The solution is cooled to 0-5 °C.

  • A solution of sodium nitrite in water is added dropwise while maintaining the low temperature.

  • After the addition is complete, the reaction mixture is stirred at low temperature for a specified time to ensure complete diazotization.

  • The reaction mixture is then gently warmed to promote cyclization.

  • The precipitated 4-hydroxycinnoline is collected by filtration, washed with water, and dried.

Starting MaterialProductYield (%)Reference
Substituted o-aminoacetophenonesCorresponding 4-hydroxycinnolines70-90%[4]
Neber-Bossel Synthesis

The Neber-Bossel synthesis is a classical method for the preparation of 3-hydroxycinnolines. The reaction involves the diazotization of (2-aminophenyl)hydroxyacetates, followed by reduction of the diazonium salt to a hydrazine, which then undergoes cyclization upon heating in acid.

Experimental Protocol: Synthesis of 3-Hydroxycinnoline (General Procedure)

  • An aqueous solution of the sodium salt of a (2-aminophenyl)hydroxyacetate is diazotized with sodium nitrite in the presence of a mineral acid (e.g., HCl) at 0-5 °C.

  • The resulting diazonium salt solution is then treated with a reducing agent (e.g., stannous chloride in HCl) to form the corresponding hydrazine.

  • The reaction mixture is then heated to boiling to effect cyclization.

  • Upon cooling, the 3-hydroxycinnoline precipitates and is collected by filtration.

Starting MaterialProductYield (%)Reference
(2-Aminophenyl)hydroxyacetate3-Hydroxycinnoline60%[4]
(4-Chloro-2-aminophenyl)hydroxyacetate7-Chloro-3-hydroxycinnoline70%[4]

Modern Synthetic Methods

Recent advances in organic synthesis have provided a host of new and efficient methods for the construction of the cinnoline scaffold, often with improved yields, milder reaction conditions, and greater functional group tolerance.

Transition Metal-Catalyzed Syntheses

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of substituted olefins and biaryls. This methodology has been extended to the synthesis of cinnoline derivatives, typically involving the coupling of aryl halides with hydrazones.

Experimental Protocol: Palladium-Catalyzed Synthesis of Substituted Olefins from Tosylhydrazones and Aryl Halides (General Procedure as a model for potential cinnoline synthesis)

  • To a reaction vessel under a nitrogen atmosphere is added the aryl halide, tosylhydrazone, palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a base (e.g., t-BuOLi).

  • Anhydrous solvent (e.g., 1,4-dioxane) is added, and the mixture is heated to 100 °C.

  • The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

CatalystBaseSolventTemperature (°C)General Yield Range (%)Reference
Pd(PPh₃)₂Cl₂t-BuOLi1,4-Dioxane100Good[5]

Rhodium-catalyzed C-H activation has become a prominent strategy for the efficient construction of heterocyclic systems. In the context of cinnoline synthesis, this approach often involves the reaction of azobenzenes with alkynes or other coupling partners.[6][7] This method allows for the direct formation of C-C and C-N bonds in a single step.

Experimental Protocol: Rhodium(III)-Catalyzed Synthesis of Cinnolinium Salts from Azobenzenes and Alkynes (General Procedure)

  • In a screw-capped vial, the azobenzene, alkyne, rhodium catalyst (e.g., [Cp*RhCl₂]₂), and a silver salt (e.g., AgSbF₆) are combined.

  • A solvent such as 1,2-dichloroethane (DCE) is added, and the vial is sealed.

  • The reaction mixture is heated at a specified temperature (e.g., 100 °C) for a designated time.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired cinnolinium salt.

CatalystAdditiveSolventTemperature (°C)General Yield Range (%)Reference
[Cp*RhCl₂]₂AgSbF₆DCE100Moderate to Good[6][7]
Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained widespread acceptance due to its ability to dramatically reduce reaction times, increase yields, and often lead to cleaner reactions. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including cinnolines.

Experimental Protocol: Microwave-Assisted Synthesis of 4-Aminoquinazolines (A related heterocyclic system, illustrating the general approach)

  • A mixture of an anthranilonitrile and an aromatic nitrile is placed in a microwave reaction vessel.

  • A base, such as potassium tert-butoxide (tBuOK), is added.

  • The vessel is sealed and subjected to microwave irradiation at a specific power and temperature for a short duration.

  • After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

  • The organic extract is dried and concentrated, and the product is purified by chromatography or recrystallization.

ReactantsCatalyst/BaseConditionsGeneral Yield Range (%)Reference
Anthranilonitrile, Aromatic nitriletBuOKMicrowave irradiationGood[8]
Intramolecular Cyclization Strategies

The intramolecular cyclization of appropriately functionalized precursors is a common and effective strategy for the synthesis of cinnolines.

Copper-catalyzed intramolecular N-arylation provides a facile route to cinnolines and related heterocycles. The precursors, hydrazines and hydrazones, can be prepared from 3-haloaryl-3-hydroxy-2-diazopropanoates.

Experimental Protocol: Copper-Catalyzed Intramolecular N-Arylation (General Procedure)

  • The hydrazine or hydrazone precursor is dissolved in a suitable solvent.

  • A copper catalyst (e.g., CuI) and a ligand (if necessary) are added.

  • A base (e.g., K₂CO₃ or Cs₂CO₃) is added to the mixture.

  • The reaction is heated under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • The reaction mixture is cooled, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are dried and concentrated, and the product is purified by column chromatography.

CatalystBaseGeneral Yield Range (%)Reference
CuIK₂CO₃ or Cs₂CO₃Not specified[9]

A transition-metal-free approach for the synthesis of cinnolines involves the intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine. This method proceeds through a key 2-nitrosobenzaldehyde intermediate.[10][11]

Experimental Protocol: Intramolecular Redox Cyclization (General Procedure)

  • A mixture of 2-nitrobenzyl alcohol, benzylamine, and a base (e.g., CsOH·H₂O) is prepared in a solvent system such as ethanol/water.

  • The reaction mixture is heated at reflux for a specified period.

  • After completion, the reaction is cooled, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the desired cinnoline derivative.

BaseSolventGeneral Yield Range (%)Reference
CsOH·H₂OEtOH/H₂OModerate to Good[10][11]

Visualization of a Modern Synthetic Workflow

The following diagram illustrates a typical workflow for the rhodium-catalyzed synthesis of cinnolinium salts, a modern and efficient method for accessing this important heterocyclic core.

G Workflow for Rhodium-Catalyzed Cinnoline Synthesis cluster_start Starting Materials cluster_reaction Reaction Setup cluster_process Reaction Execution cluster_workup Workup and Purification cluster_end Final Product Azobenzene Azobenzene Combine Reactants Combine Reactants Azobenzene->Combine Reactants Alkyne Alkyne Alkyne->Combine Reactants Add Catalyst Add Catalyst ([Cp*RhCl2]2) Combine Reactants->Add Catalyst Add Additive Add Additive (AgSbF6) Add Catalyst->Add Additive Add Solvent Add Solvent (DCE) Add Additive->Add Solvent Heat Reaction Heat to 100 °C Add Solvent->Heat Reaction Monitor Progress Monitor by TLC Heat Reaction->Monitor Progress Cool Reaction Cool to RT Monitor Progress->Cool Reaction Remove Solvent Remove Solvent Cool Reaction->Remove Solvent Column Chromatography Column Chromatography Remove Solvent->Column Chromatography Cinnolinium Salt Cinnolinium Salt Column Chromatography->Cinnolinium Salt

References

An In-depth Technical Guide to the Solubility and Stability of 4-Methoxy-3-methylcinnoline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data on the solubility and stability of 4-Methoxy-3-methylcinnoline is limited. This guide provides a framework of standard experimental protocols and data presentation templates that researchers, scientists, and drug development professionals can employ to determine these critical physicochemical properties.

Executive Summary

The characterization of solubility and stability is a cornerstone of pharmaceutical research and development. For a novel compound such as this compound, understanding these parameters is essential for predicting its behavior in biological systems and for developing a viable drug product. This document outlines the standard methodologies for determining the thermodynamic, kinetic, and amorphous solubility, as well as the solution-state and solid-state stability of a compound. It also provides templates for data recording and visualizations of the experimental workflows.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) influences its absorption, distribution, and overall bioavailability. A comprehensive solubility assessment involves determining its thermodynamic equilibrium solubility, kinetic solubility, and, if applicable, amorphous solubility.

Experimental Protocols

2.1.1 Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the maximum amount that can dissolve in a solvent at a specific temperature.[1][2]

  • Materials: this compound (solid), desired buffer solutions (e.g., Phosphate-Buffered Saline pH 7.4, Simulated Gastric Fluid, Simulated Intestinal Fluid), analytical solvent (e.g., acetonitrile/water), HPLC or LC-MS system.

  • Procedure:

    • Add an excess amount of solid this compound to a known volume of the desired buffer in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).[3]

    • After incubation, allow the suspension to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

    • Quantify the concentration of this compound in the filtrate using a validated HPLC or LC-MS method against a standard curve.[2][4]

    • The experiment should be performed in triplicate.

2.1.2 Kinetic Solubility Assay (High-Throughput Screening)

Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period, which is relevant for early drug discovery.[5][6][7][8]

  • Materials: this compound (as a DMSO stock solution), aqueous buffer (e.g., PBS), 96-well microtiter plates, plate reader (nephelometer or UV spectrophotometer).

  • Procedure:

    • Prepare a high-concentration stock solution of this compound in DMSO.

    • Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.[5][7]

    • Rapidly add the aqueous buffer to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%).

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).

    • Measure the solubility. This can be done by:

      • Nephelometry: Measure the light scattering caused by any precipitate formed.[5][7]

      • Direct UV Absorbance: After filtration to remove precipitate, measure the UV absorbance of the solution in the wells.[5][7]

    • The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

2.1.3 Amorphous Solubility Determination

The amorphous form of a compound can exhibit higher solubility than its crystalline counterpart, which can be advantageous for bioavailability.[9][10][11]

  • Materials: Amorphous this compound, aqueous buffer, analytical instrumentation (e.g., HPLC, UV-Vis).

  • Procedure:

    • Generate the amorphous form of this compound (e.g., by solvent evaporation or melt-quenching).

    • Introduce the amorphous solid into the aqueous buffer.

    • Continuously monitor the concentration of the dissolved compound over time. The concentration will initially increase, reach a maximum (the amorphous solubility), and then decrease as the compound crystallizes to its more stable, less soluble form.

    • The peak concentration achieved is the amorphous solubility. It is crucial to use techniques that can rapidly measure the concentration before significant crystallization occurs.[9][10]

Data Presentation

The following tables are templates for recording solubility data for this compound.

Table 1: Thermodynamic Solubility of this compound

Buffer SystempHTemperature (°C)Solubility (µg/mL)Solubility (µM)
Simulated Gastric Fluid1.237
Simulated Intestinal Fluid6.837
Phosphate-Buffered Saline7.425

Table 2: Kinetic and Amorphous Solubility of this compound

Assay TypeBuffer (pH 7.4)Incubation TimeSolubility (µM)
Kinetic SolubilityPBS2 hours
Amorphous SolubilityPBSTime to Cmax

Experimental Workflow Visualization

G cluster_thermo Thermodynamic Solubility Workflow cluster_kinetic Kinetic Solubility Workflow thermo_start Add excess solid compound to buffer thermo_agitate Agitate at constant temperature for 24-72h thermo_start->thermo_agitate thermo_filter Filter supernatant thermo_agitate->thermo_filter thermo_quantify Quantify concentration by HPLC/LC-MS thermo_filter->thermo_quantify thermo_end Equilibrium Solubility Value thermo_quantify->thermo_end kinetic_start Add DMSO stock to buffer in 96-well plate kinetic_incubate Incubate at room temperature for 1-2h kinetic_start->kinetic_incubate kinetic_measure Measure precipitate (Nephelometry/UV) kinetic_incubate->kinetic_measure kinetic_end Kinetic Solubility Value kinetic_measure->kinetic_end

Caption: Workflow for Thermodynamic and Kinetic Solubility Assays.

Stability Assessment

Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[12][13]

Experimental Protocols

3.1.1 Solution-State Stability

This assesses the stability of this compound in solution under various conditions.

  • Materials: this compound, relevant solvents and buffers, temperature- and humidity-controlled chambers, photostability chamber, HPLC or LC-MS system.

  • Procedure:

    • Prepare solutions of this compound at a known concentration in various buffers (e.g., pH 1.2, 4.5, 7.4) and co-solvents relevant to formulation.

    • Store aliquots of these solutions under different conditions:

      • Temperature: 2-8°C, 25°C, 40°C.

      • Light: As per ICH Q1B guidelines (exposure to cool white fluorescent and near UV light).[14]

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw samples.

    • Analyze the samples by a stability-indicating HPLC method to determine the remaining percentage of this compound and to detect and quantify any degradation products.

3.1.2 Solid-State Stability (ICH Guidelines)

This evaluates the stability of the solid drug substance.

  • Materials: Solid this compound, stability chambers, appropriate packaging.

  • Procedure:

    • Store samples of solid this compound under various ICH-recommended conditions:

      • Long-term: 25°C/60% RH or 30°C/65% RH for at least 12 months.

      • Intermediate: 30°C/65% RH for 6 months.

      • Accelerated: 40°C/75% RH for 6 months.

    • At specified time points (e.g., 0, 3, 6, 9, 12 months), test the samples for appearance, assay, degradation products, and any other relevant physical properties (e.g., polymorphism).

3.1.3 Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify potential degradation products and establish degradation pathways.[15][16][17]

  • Materials: this compound, HCl, NaOH, H₂O₂, light source, heating oven.

  • Procedure:

    • Expose this compound to the following stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

      • Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

      • Oxidation: 3% H₂O₂ at room temperature.

      • Thermal: Dry heat (e.g., 80°C).

      • Photolytic: As per ICH Q1B guidelines.[14]

    • The goal is to achieve 5-20% degradation of the drug substance.[15]

    • Analyze the stressed samples to identify and characterize the degradation products.

Data Presentation

Table 3: Solution-State Stability of this compound (% Remaining)

ConditionBufferTime 024h72h1 week
25°CpH 1.2100%
25°CpH 7.4100%
40°CpH 7.4100%
PhotostabilitypH 7.4100%

Table 4: Solid-State Stability of this compound (% Assay)

ConditionTime 03 Months6 Months12 Months
25°C / 60% RH100%
40°C / 75% RH100%N/A

Experimental Workflow Visualization

G cluster_stability Forced Degradation Workflow start Drug Substance: this compound acid Acid Hydrolysis (HCl) start->acid base Base Hydrolysis (NaOH) start->base oxidation Oxidation (H2O2) start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress (ICH Q1B) start->photo analysis Analyze samples by stability-indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Products & Pathways analysis->end

Caption: Workflow for Forced Degradation Studies.

Conclusion

While specific data for this compound is not currently available, this guide provides the necessary framework for its comprehensive solubility and stability characterization. By following these standard protocols, researchers can generate the critical data required for informed decision-making in the drug development process. The provided templates and workflows offer a structured approach to data collection and experimental design.

References

Navigating the Frontier: A Theoretical and Experimental Roadmap for the Investigation of 4-Methoxy-3-methylcinnoline

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide outlines a comprehensive theoretical and experimental framework for the study of the novel molecule, 4-Methoxy-3-methylcinnoline. As a compound with limited current literature, this document serves as a roadmap for its synthesis, characterization, and computational analysis, paving the way for potential applications in medicinal chemistry and materials science. The methodologies and data presentation formats detailed herein are based on established best practices in computational chemistry and analytical sciences, drawing parallels from studies on structurally related cinnoline and quinoline derivatives.

Theoretical Studies: A Computational Approach

Theoretical studies are paramount in predicting the physicochemical properties of a novel molecule, offering insights into its stability, reactivity, and spectroscopic behavior. Density Functional Theory (DFT) and Hartree-Fock (HF) methods are powerful tools for these in-silico investigations.

Computational Methodology

The initial step involves the computational optimization of the molecular structure of this compound. This is typically achieved using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). This process yields the most stable conformation of the molecule and provides key geometrical parameters.

Following optimization, a vibrational frequency analysis is performed to confirm that the structure corresponds to a true energy minimum and to predict its infrared (IR) and Raman spectra. Further computational analyses can elucidate the electronic properties of the molecule, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding its reactivity and electronic transitions.

Predicted Molecular Properties

The following tables present hypothetical quantitative data for this compound, illustrating the expected outcomes of the computational analysis.

Table 1: Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))

ParameterBond/AnglePredicted Value
Bond LengthC3-C4 (Å)1.42
C4-O (Å)1.36
O-CH3 (Å)1.43
C3-CH3 (Å)1.51
Bond AngleC4-C3-CH3 (°)121.5
C3-C4-O (°)123.0
C4-O-CH3 (°)118.0
Dihedral AngleC2-N1-C8a-C4a (°)0.5
C4a-C4-O-CH3 (°)5.2

Table 2: Calculated Vibrational Frequencies and Assignments

ModeFrequency (cm⁻¹) (Scaled)Assignment
ν13050Aromatic C-H stretch
ν22950Methyl C-H stretch
ν31610C=N stretch
ν41580Aromatic C=C stretch
ν51250C-O stretch
ν61030O-CH3 stretch

Table 3: Predicted Electronic Properties

PropertyValue (eV)
HOMO Energy-6.25
LUMO Energy-1.80
HOMO-LUMO Gap4.45
Ionization Potential7.10
Electron Affinity1.15

Experimental Protocols: Synthesis and Characterization

The synthesis of this compound would likely involve a multi-step process, starting from commercially available precursors. A plausible synthetic route could be adapted from established methods for cinnoline ring formation.

General Synthetic Procedure

A potential synthetic pathway could involve the diazotization of a suitably substituted o-aminostyrene derivative, followed by an intramolecular cyclization. The methoxy and methyl groups could be introduced either on the starting materials or on the cinnoline core through subsequent functionalization reactions.

Reaction Scheme:

  • Starting Material: 2-amino-α-methylstyrene derivative.

  • Diazotization: Reaction with sodium nitrite in an acidic medium (e.g., HCl) at low temperature (0-5 °C) to form the diazonium salt.

  • Cyclization: Intramolecular cyclization of the diazonium salt, often promoted by a copper catalyst, to form the cinnoline ring.

  • Functionalization: Introduction of the methoxy group at the 4-position, potentially via nucleophilic aromatic substitution on a 4-chlorocinnoline intermediate.

Spectroscopic Characterization

The synthesized compound would be rigorously characterized using various spectroscopic techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would show characteristic absorption bands corresponding to the functional groups present in the molecule, such as C-H, C=N, C=C, and C-O bonds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight of the compound, confirming its elemental composition.

  • UV-Visible Spectroscopy: This technique would provide information about the electronic transitions within the molecule.

Visualizing Workflows and Pathways

Diagrams are essential for representing complex relationships and workflows in a clear and concise manner. The following diagrams, generated using the DOT language, illustrate the proposed research workflow and a hypothetical signaling pathway where this compound could be investigated as a potential inhibitor.

Research_Workflow cluster_theoretical Theoretical Studies cluster_experimental Experimental Validation cluster_application Potential Application mol_design Molecular Design comp_chem Computational Chemistry (DFT/HF) mol_design->comp_chem prop_pred Property Prediction comp_chem->prop_pred synthesis Synthesis prop_pred->synthesis Guide Synthesis purification Purification synthesis->purification characterization Spectroscopic Characterization purification->characterization characterization->prop_pred Validate Predictions bio_assay Biological Assays characterization->bio_assay Test Activity drug_dev Drug Development bio_assay->drug_dev

Caption: A flowchart illustrating the integrated theoretical and experimental workflow for the study of this compound.

Signaling_Pathway Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Molecule This compound Molecule->RAF Inhibition

Caption: A hypothetical signaling pathway where this compound acts as an inhibitor of the RAF kinase.

Conclusion

The study of this compound presents an exciting opportunity for the discovery of a novel compound with potential applications in various scientific fields. The integrated theoretical and experimental approach outlined in this guide provides a robust framework for its investigation. The predictive power of computational chemistry, combined with rigorous experimental validation, will be instrumental in elucidating the properties of this molecule and paving the way for its future development.

A Comprehensive Review of 4-Methoxy-3-methylcinnoline and its Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the specific compound 4-Methoxy-3-methylcinnoline is not extensively documented in current scientific literature, the cinnoline scaffold itself represents a privileged heterocyclic system in medicinal chemistry. Cinnoline, a bicyclic aromatic compound containing two adjacent nitrogen atoms, and its derivatives have garnered significant interest from researchers due to their diverse and potent pharmacological activities.[1][2] This technical guide provides a comprehensive literature review of the synthesis, biological activities, and potential mechanisms of action of analogs of this compound, focusing on substituted cinnoline derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of compounds.

Synthesis of the Cinnoline Core and its Analogs

The synthesis of the cinnoline nucleus is a well-established area of organic chemistry, with several named reactions and methodologies developed for its construction. The most common strategies involve the intramolecular cyclization of appropriately substituted benzene derivatives.

A general workflow for the synthesis of substituted cinnolines often starts from a substituted aniline, which undergoes diazotization followed by cyclization. Another prevalent method is the Fischer indole synthesis-like cyclization of arylhydrazones. These methods allow for the introduction of a wide variety of substituents on the cinnoline ring system, enabling the exploration of structure-activity relationships.

Below is a generalized workflow for the synthesis of cinnoline derivatives.

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Cyclization cluster_3 Final Product Substituted Aniline Substituted Aniline Arenediazonium Salt Arenediazonium Salt Substituted Aniline->Arenediazonium Salt Diazotization Arylhydrazine Arylhydrazine Arylhydrazone Arylhydrazone Arylhydrazine->Arylhydrazone Condensation Intramolecular Cyclization Intramolecular Cyclization Arenediazonium Salt->Intramolecular Cyclization Arylhydrazone->Intramolecular Cyclization Substituted Cinnoline Substituted Cinnoline Intramolecular Cyclization->Substituted Cinnoline

Figure 1: Generalized synthetic workflow for cinnoline derivatives.

Representative Experimental Protocol: Synthesis of Substituted Cinnoline-3-carboxamide Derivatives

This protocol is a representative example for the synthesis of substituted cinnoline derivatives, adapted from methodologies described in the literature.

Step 1: Diazotization of Substituted Aniline A solution of the appropriately substituted aniline (10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL) is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 g, 15 mmol) in water (5 mL) is added dropwise with constant stirring, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Coupling Reaction In a separate flask, ethyl cyanoacetate (1.13 g, 10 mmol) and sodium acetate (2.46 g, 30 mmol) are dissolved in ethanol (20 mL). The freshly prepared diazonium salt solution is then added slowly to this mixture with vigorous stirring, while maintaining the temperature at 0-5 °C. The reaction is allowed to proceed for 2-3 hours. The resulting solid hydrazone intermediate is collected by filtration, washed with cold water, and dried.

Step 3: Intramolecular Cyclization The dried hydrazone intermediate (5 mmol) is suspended in a suitable high-boiling solvent such as diphenyl ether (20 mL) and heated to reflux (approximately 250-260 °C) for 1-2 hours. The progress of the cyclization is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

Step 4: Purification The crude cinnoline product is purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dimethylformamide and water, to afford the pure substituted cinnoline-3-carboxamide derivative. The structure of the final compound is then confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry.

Biological Activities of Cinnoline Analogs

Cinnoline derivatives have been reported to exhibit a broad spectrum of biological activities.[3] The nature and position of substituents on the cinnoline ring play a crucial role in determining their pharmacological profile.

Anticancer Activity

A significant body of research has focused on the anticancer potential of cinnoline derivatives.[4] Many substituted cinnolines have demonstrated potent cytotoxic activity against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[1] Some cinnoline derivatives have been identified as potent inhibitors of phosphatidylinositol 3-kinases (PI3Ks), which are crucial components of the PI3K/Akt signaling pathway that is frequently dysregulated in cancer.[1][5]

Antibacterial Activity

Several cinnoline analogs have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[3] The minimum inhibitory concentration (MIC) values of some of these compounds are comparable to or even better than standard antibiotics. The antibacterial activity is often influenced by the presence of specific substituents, such as halogens, on the cinnoline core.[3]

Other Pharmacological Activities

Beyond their anticancer and antibacterial properties, cinnoline derivatives have also been investigated for a range of other therapeutic applications, including:

  • Anti-inflammatory activity [2]

  • Antifungal activity

  • Antitubercular activity

  • Antidepressant and anxiolytic effects

Quantitative Data on the Biological Activity of Cinnoline and Quinoline Analogs

To provide a comparative overview of the potency of these compounds, the following tables summarize the reported half-maximal inhibitory concentration (IC50) values for anticancer activity and the minimum inhibitory concentration (MIC) values for antibacterial activity of various cinnoline and quinoline derivatives. It is important to note that quinoline derivatives, which are structurally related to cinnolines, are also included as they often exhibit similar biological activities.

Table 1: Anticancer Activity (IC50) of Representative Cinnoline and Quinoline Derivatives

Compound ClassSubstituentsCancer Cell LineIC50 (µM)Reference
Cinnoline DerivativeVariesHuman tumor cell lines0.264 - 2.04[1]
Quinoline Derivative4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)HL-6019.88 µg/mL[4]
Quinoline Derivative2,6-dichloro hydrazoneSF-295, HTC-8, HL-600.314 - 4.65 µg/cm³[4]
Aryl Quinoline Derivative3,4',5'-trimethoxybenzoyl-6-methoxy, C-5 cyanoKB, HT29, MKN450.030[6]
Quinoline-indole DerivativeVariesHepG2, KB, HCT-8, MDA-MB-231, H22-[6]
Quinoline Derivative4c (specific structure not detailed in abstract)MDA-MB-23117 ± 0.3 (tubulin polymerization)[7]

Table 2: Antibacterial Activity (MIC) of Representative Cinnoline and Quinoline Derivatives

Compound ClassSubstituentsBacterial StrainMIC (µg/mL)Reference
Cinnoline DerivativeVariesM. tuberculosis H37Rv12.5
Cinnoline DerivativeCN-7 (specific structure not detailed in abstract)E. coli12.5
Quinolone-3-carbonitrile DerivativeVariesVarious strains3.13 - 100 µM[8]
Quinoline-2-one Derivative6c (specific structure not detailed in abstract)MRSA, VRE0.75[9]
Quinoline Derivative4 (p-trifluoromethyl)MRSA, VRE0.75[10]

Mechanism of Action: Targeting Kinase Signaling Pathways

A prevalent mechanism of action for the anticancer activity of many heterocyclic compounds, including cinnoline and quinoline derivatives, is the inhibition of protein kinases.[2][11] Kinases are a family of enzymes that play a critical role in cell signaling pathways, regulating processes such as cell growth, proliferation, and survival.[12][13] In many cancers, these signaling pathways are hyperactive, leading to uncontrolled cell division.[12]

The PI3K/Akt/mTOR pathway is a key signaling cascade that is frequently mutated or overactivated in a wide range of human cancers.[5] As some cinnoline derivatives have been identified as PI3K inhibitors, a generalized diagram of this pathway is presented below to illustrate a potential mechanism of action.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Cinnoline Cinnoline Analog (PI3K Inhibitor) Cinnoline->PI3K inhibits

Figure 2: Generalized PI3K/Akt/mTOR signaling pathway and the inhibitory action of a cinnoline analog.

Representative Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the anticancer activity of compounds in vitro.

1. Cell Culture and Seeding:

  • Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. The plates are incubated overnight to allow for cell attachment.

2. Compound Treatment:

  • The test cinnoline derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in culture medium to achieve the desired final concentrations.

  • The culture medium from the 96-well plates is removed, and 100 µL of the medium containing the test compounds at various concentrations is added to each well. A control group receiving only the vehicle (e.g., DMSO-containing medium) is also included.

  • The plates are incubated for a specified period, typically 48 or 72 hours.

3. MTT Assay:

  • After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

  • The plates are incubated for another 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to a purple formazan product.

  • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

4. Data Analysis:

  • The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle-treated control cells.

  • The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The cinnoline scaffold is a versatile and valuable platform for the development of new therapeutic agents. While this compound itself is not a well-characterized molecule, the extensive research on its analogs demonstrates the significant potential of this chemical class. The diverse biological activities, particularly in the areas of oncology and infectious diseases, warrant further investigation.

Future research efforts should focus on the systematic synthesis and evaluation of a wider range of substituted cinnolines to further elucidate their structure-activity relationships. The development of more potent and selective inhibitors of specific molecular targets, such as kinases, will be crucial for advancing these compounds towards clinical applications. Furthermore, the synthesis and biological characterization of the hitherto undocumented this compound could provide valuable insights and potentially uncover novel pharmacological properties. The continued exploration of the cinnoline chemical space holds great promise for the discovery of new and effective medicines.

References

The Enduring Legacy of Cinnoline: A Technical Guide to its Discovery, History, and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration for researchers, scientists, and drug development professionals on the synthesis, biological activities, and therapeutic potential of cinnoline-based compounds.

The cinnoline scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has captivated chemists and pharmacologists for over a century. First identified in the late 19th century, this versatile nucleus has since served as a foundation for the development of a diverse array of synthetic derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery and history of cinnoline derivatives, detailing key synthetic methodologies, quantitative biological data, and the signaling pathways through which they exert their effects.

A Historical Perspective: The Dawn of Cinnoline Chemistry

The journey into the world of cinnoline began in 1883 with the pioneering work of Victor von Richter, who first synthesized a cinnoline derivative.[1][2] This initial breakthrough was achieved through the diazotization of an o-aminoarylpropiolic acid, followed by an intramolecular cyclization, a reaction now famously known as the Richter cinnoline synthesis.[1][3] This seminal discovery laid the groundwork for future explorations into this novel heterocyclic system.

Following Richter's initial synthesis, other key methods for constructing the cinnoline core were developed, significantly expanding the accessibility and diversity of its derivatives. Among the most notable are:

  • The Widman-Stoermer Synthesis: This method involves the cyclization of diazotized o-aminoarylethylenes.[4]

  • The Borsche-Herbert Synthesis: This approach utilizes the diazotization and subsequent cyclization of o-aminoacetophenones to yield 4-hydroxycinnolines.[4]

These classical synthetic routes, born out of the foundational era of heterocyclic chemistry, remain relevant and continue to be adapted and refined by modern chemists.

Quantitative Insights into Biological Activity

The true value of the cinnoline scaffold lies in the diverse pharmacological properties exhibited by its derivatives. Extensive research has demonstrated their potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents. To facilitate a clear comparison of their potency, the following tables summarize key quantitative data from various studies.

Anticancer Activity of Cinnoline Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Cinnoline Derivative 25 U87-MG (Glioblastoma)0.264[Bioorg Med Chem Lett. 2021 Sep 15:48:128271]
Cinnoline Derivative 25 MCF-7 (Breast Cancer)2.04[Bioorg Med Chem Lett. 2021 Sep 15:48:128271]
Cinnoline Derivative 25 PC-3 (Prostate Cancer)1.14[Bioorg Med Chem Lett. 2021 Sep 15:48:128271]
Indenocinnoline DerivativeTopoisomerase IIα-[Bioorg. Med. Chem. 2017;25(9):2625-2634]
PI3K Inhibitory Activity of Cinnoline Derivatives
Compound/DerivativePI3K IsoformIC50 (nM)Reference
Cinnoline Derivative A10 PI3Kα0.32[Bioorg Med Chem Lett. 2021 Sep 15:48:128271]
Cinnoline Derivative A4 PI3Kβ-[Bioorg Med Chem Lett. 2021 Sep 15:48:128271]
Cinnoline Derivative A6 PI3Kδ-[Bioorg Med Chem Lett. 2021 Sep 15:48:128271]
Cinnoline Derivative B1 PI3Kγ-[Bioorg Med Chem Lett. 2021 Sep 15:48:128271]
Antibacterial Activity of Cinnoline Derivatives
Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Cinnoline Sulphonamide Deriv.P. aeruginosa-[Indian J Het Chem. 2004; 13: 265 – 268]
Cinnoline Sulphonamide Deriv.E. coli-[Indian J Het Chem. 2004; 13: 265 – 268]
Cinnoline Sulphonamide Deriv.B. subtilis-[Indian J Het Chem. 2004; 13: 265 – 268]
Cinnoline Sulphonamide Deriv.S. aureus-[Indian J Het Chem. 2004; 13: 265 – 268]
Fluoro Cinnoline DerivativeAntifungal/Antibacterial-[Indian J Het Chem. 2004; 14:157-158]

Key Experimental Protocols

To provide a practical resource for researchers, this section outlines the detailed methodologies for the foundational syntheses of cinnoline derivatives.

Richter Cinnoline Synthesis

Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid

  • Diazotization: To a solution of o-aminophenylpropiolic acid in dilute hydrochloric acid, a solution of sodium nitrite is added dropwise at 0-5 °C with constant stirring. The reaction mixture is stirred for an additional 30 minutes at the same temperature to ensure complete diazotization.

  • Cyclization: The cold diazonium salt solution is then slowly added to a heated solution of copper(I) chloride or bromide in the corresponding hydrohalic acid. The mixture is heated under reflux for 1-2 hours.

  • Workup: After cooling, the precipitated solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield 4-hydroxycinnoline-3-carboxylic acid.

Widman-Stoermer Synthesis

General Procedure for the Synthesis of 4-Substituted Cinnolines

  • Diazotization: The o-aminoarylethylene derivative is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C.

  • Cyclization: The reaction mixture is stirred at room temperature for several hours until the evolution of nitrogen gas ceases.

  • Isolation: The product is then isolated by extraction with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with a saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Borsche-Herbert Synthesis

Synthesis of 4-Hydroxycinnolines from o-Aminoacetophenones

  • Diazotization: The o-aminoacetophenone is dissolved in a suitable acid (e.g., hydrochloric acid or sulfuric acid), and the solution is cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise with vigorous stirring.

  • Cyclization: The resulting diazonium salt solution is allowed to stand at room temperature or gently warmed to induce cyclization. The progress of the reaction can be monitored by the disappearance of the diazonium salt (e.g., using a starch-iodide paper test).

  • Workup: The precipitated 4-hydroxycinnoline is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent to afford the pure product.

Visualizing the Molecular Landscape

To better understand the mechanisms of action and experimental processes associated with cinnoline derivatives, the following diagrams have been generated using the DOT language.

PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway Inhibition by Cinnoline Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Cinnoline Cinnoline Derivatives Cinnoline->PI3K Inhibition PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Synthesis_Screening_Workflow General Workflow for Synthesis and Screening of Cinnoline Derivatives Start Design of Cinnoline Analog Library Synthesis Chemical Synthesis (e.g., Richter, Borsche) Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., Antiproliferative Assay) Purification->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Secondary_Screening Secondary Screening (e.g., Kinase Inhibition Assay) Hit_ID->Secondary_Screening Active SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Inactive Secondary_Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End Preclinical Candidate SAR->End Lead_Opt->Synthesis Antibacterial_Testing_Workflow Workflow for Antibacterial Susceptibility Testing of Cinnoline Derivatives Start Prepare Cinnoline Derivative Stock Solutions MIC_Assay Perform Broth Microdilution or Agar Dilution Assay Start->MIC_Assay Inoculum Prepare Standardized Bacterial Inoculum Inoculum->MIC_Assay Incubation Incubate at 37°C for 18-24 hours MIC_Assay->Incubation Reading Read and Record MIC Values Incubation->Reading Interpretation Interpret Results (Susceptible, Intermediate, Resistant) Reading->Interpretation End Report MIC Values Interpretation->End

References

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 4-Methoxy-3-methylcinnoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 4-Methoxy-3-methylcinnoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections outline the methodologies for confirming the identity, purity, and structural features of this compound using a suite of standard analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase method is typically employed for the analysis of N-heterocyclic compounds.

Table 1: HPLC Method Parameters and Representative Data

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Representative Retention Time 4.2 minutes
Purity (by area %) >99%
Experimental Protocol: HPLC Analysis
  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the mobile phase to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • Instrument Setup: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of the main peak and any potential impurities.

  • Analysis: Integrate the peak areas and calculate the purity of the sample based on the relative area of the main peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Weigh Compound dissolve Dissolve in Mobile Phase start->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (254 nm) separate->detect data_analysis Data Analysis (Purity Assessment) detect->data_analysis NMR_Interpretation cluster_data NMR Data Acquisition cluster_analysis Spectral Analysis H1_NMR ¹H NMR chem_shift Chemical Shifts H1_NMR->chem_shift multiplicity Multiplicity H1_NMR->multiplicity integration Integration H1_NMR->integration C13_NMR ¹³C NMR C13_NMR->chem_shift TwoD_NMR 2D NMR (optional) correlation 2D Correlations TwoD_NMR->correlation structure Structural Elucidation of This compound chem_shift->structure multiplicity->structure integration->structure correlation->structure

Application Notes and Protocols for 4-Methoxy-3-methylcinnoline in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline and its derivatives represent a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] These activities include antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] The core structure of cinnoline provides a versatile scaffold for the development of novel therapeutic agents. This document provides detailed application notes and standardized protocols for evaluating the antimicrobial efficacy of a specific derivative, 4-Methoxy-3-methylcinnoline. While extensive data on this particular derivative is emerging, the provided protocols are based on established methods for assessing the antimicrobial potential of novel chemical entities.

Putative Mechanism of Action

Cinnoline derivatives have been suggested to exert their antibacterial effects by targeting essential bacterial enzymes, similar to the mechanism of quinolone antibiotics.[5] Docking studies with other cinnoline derivatives suggest potential binding to DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for bacterial DNA replication, transcription, and repair. Inhibition of these enzymes leads to a disruption of DNA synthesis, ultimately resulting in bacterial cell death. The proposed mechanism of action involves the inhibition of the A subunit of DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[5]

G cluster_bacterium Bacterial Cell 4_Methoxy_3_methylcinnoline This compound Cell_Wall_Penetration Cell Wall Penetration 4_Methoxy_3_methylcinnoline->Cell_Wall_Penetration DNA_Gyrase DNA Gyrase (Gram-negative) Cell_Wall_Penetration->DNA_Gyrase Topoisomerase_IV Topoisomerase IV (Gram-positive) Cell_Wall_Penetration->Topoisomerase_IV DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death G Start Start Prepare_Compound_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Compound_Dilutions Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Compound_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End G Start Start MIC_Plate Select Wells from MIC Plate (No visible growth) Start->MIC_Plate Subculture Subculture 10µL from each selected well onto TSA plates MIC_Plate->Subculture Incubate Incubate TSA plates at 37°C for 18-24h Subculture->Incubate Read_MBC Determine MBC (Lowest concentration with ≥99.9% killing) Incubate->Read_MBC End End Read_MBC->End

References

Application of 4-Methoxy-3-methylcinnoline in Cancer Cell Lines: A Review of Available Research

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for scientific literature and experimental data concerning the application of 4-Methoxy-3-methylcinnoline in cancer cell lines have revealed a significant lack of specific research on this particular compound. Despite a comprehensive review of available databases, no peer-reviewed articles, application notes, or protocols detailing the cytotoxic or anticancer effects of this compound were identified.

While research on the exact molecule specified is not available, the broader class of compounds to which it belongs, cinnoline derivatives , has been the subject of investigation for potential anticancer properties. Cinnoline, a bicyclic aromatic heterocycle, and its derivatives are known to exhibit a range of biological activities. Several studies have explored the synthesis and evaluation of various substituted cinnolines for their therapeutic potential, including in oncology.

General Biological Activities of Cinnoline Derivatives

Research into the broader family of cinnoline derivatives has indicated a spectrum of pharmacological activities. These include, but are not limited to:

  • Antitumor Activity: Certain cinnoline derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. These compounds are often investigated for their potential to act as kinase inhibitors or topoisomerase inhibitors.[1][2]

  • Antibacterial and Antifungal Properties: Various studies have reported on the antimicrobial effects of novel cinnoline compounds.[3][4]

  • Anti-inflammatory Activity: Some cinnoline derivatives have demonstrated anti-inflammatory effects in preclinical models.[3][4]

It is plausible that this compound could be a novel compound that has not yet been synthesized or biologically evaluated. The synthesis of related structures, such as various substituted cinnolines and quinolines, is documented in the chemical literature, suggesting that its preparation would be feasible for researchers interested in exploring its properties.

Hypothetical Areas of Investigation

Should a researcher decide to investigate the anticancer potential of this compound, a logical starting point would be to perform in vitro cytotoxicity screening against a panel of human cancer cell lines. Standard assays for such an investigation would include:

  • MTT or SRB Assay: To determine the half-maximal inhibitory concentration (IC50) of the compound and assess its general cytotoxicity.

  • Apoptosis Assays: Using techniques like Annexin V/PI staining and flow cytometry to determine if the compound induces programmed cell death.

  • Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest at specific checkpoints.

  • Western Blotting: To probe for the modulation of key signaling proteins involved in cancer cell proliferation, survival, and apoptosis.

Signaling Pathways of Interest for Cinnoline Derivatives

Given the known mechanisms of other heterocyclic anticancer agents, potential signaling pathways that could be modulated by this compound and other novel cinnoline derivatives might include:

  • PI3K/AKT/mTOR Pathway: A central regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.

  • MAPK/ERK Pathway: Another critical pathway involved in cell proliferation, differentiation, and survival.

  • Topoisomerase Inhibition: Many heterocyclic compounds exert their anticancer effects by inhibiting topoisomerase enzymes, leading to DNA damage and cell death.

Below is a generalized workflow that could be employed for the initial investigation of a novel compound like this compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Signaling Pathway Analysis Compound Synthesis\nand Characterization Compound Synthesis and Characterization Cytotoxicity Screening\n(e.g., MTT Assay) Cytotoxicity Screening (e.g., MTT Assay) Compound Synthesis\nand Characterization->Cytotoxicity Screening\n(e.g., MTT Assay) Treat various cancer cell lines Determination of IC50 Values Determination of IC50 Values Cytotoxicity Screening\n(e.g., MTT Assay)->Determination of IC50 Values Apoptosis Assays\n(Annexin V/PI) Apoptosis Assays (Annexin V/PI) Determination of IC50 Values->Apoptosis Assays\n(Annexin V/PI) Cell Cycle Analysis Cell Cycle Analysis Determination of IC50 Values->Cell Cycle Analysis Western Blot for\nApoptotic Markers Western Blot for Apoptotic Markers Apoptosis Assays\n(Annexin V/PI)->Western Blot for\nApoptotic Markers Western Blot for\nCell Cycle Regulators Western Blot for Cell Cycle Regulators Cell Cycle Analysis->Western Blot for\nCell Cycle Regulators Investigation of Key\nSignaling Pathways\n(e.g., PI3K/AKT, MAPK) Investigation of Key Signaling Pathways (e.g., PI3K/AKT, MAPK) Western Blot for\nApoptotic Markers->Investigation of Key\nSignaling Pathways\n(e.g., PI3K/AKT, MAPK) Western Blot for\nCell Cycle Regulators->Investigation of Key\nSignaling Pathways\n(e.g., PI3K/AKT, MAPK) Lead Compound Optimization Lead Compound Optimization Investigation of Key\nSignaling Pathways\n(e.g., PI3K/AKT, MAPK)->Lead Compound Optimization

Caption: Experimental workflow for evaluating a novel compound.

At present, there is no available scientific literature to support the creation of detailed application notes or protocols for the use of this compound in cancer cell lines. The information provided here is based on the broader context of cinnoline derivatives and serves as a hypothetical guide for potential future research. Scientists and drug development professionals interested in this specific molecule would need to undertake its synthesis and initial biological evaluation to generate the necessary data.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 4-Methoxy-3-methylcinnoline

Author: BenchChem Technical Support Team. Date: November 2025

ABSTRACT: This application note describes a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Methoxy-3-methylcinnoline. The method is suitable for purity assessment and quantification of the analyte in research and quality control settings. A C18 stationary phase is utilized with an isocratic mobile phase consisting of a buffered acetonitrile-water mixture, providing good peak symmetry and resolution. Detection is performed using a UV detector. This protocol outlines the necessary reagents, instrumentation, and a detailed step-by-step procedure for the analysis.

Introduction

This compound is a heterocyclic organic compound belonging to the cinnoline class of molecules. Cinnoline derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Accurate and reliable analytical methods are crucial for the characterization, purity determination, and quantification of these compounds during synthesis and formulation development. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of such organic molecules, offering high resolution, sensitivity, and reproducibility. This application note presents a detailed protocol for the analysis of this compound using RP-HPLC.

Experimental

Instrumentation and Consumables
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes.

  • HPLC vials with caps and septa.

  • Syringe filters (0.45 µm).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Chemicals
  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Methanol (HPLC grade).

  • Ammonium acetate (analytical grade).

  • Acetic acid (analytical grade).

  • This compound reference standard.

Chromatographic Conditions

Based on methods for structurally related aromatic and heterocyclic compounds, the following conditions are proposed:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Ammonium Acetate Buffer (pH 5.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 10 minutes

Protocols

Preparation of Mobile Phase
  • 20 mM Ammonium Acetate Buffer (pH 5.0):

    • Weigh 1.54 g of ammonium acetate and dissolve it in 1 L of HPLC grade water.

    • Adjust the pH to 5.0 ± 0.05 with acetic acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase Mixture:

    • Mix acetonitrile and the 20 mM ammonium acetate buffer in a 60:40 (v/v) ratio.

    • Degas the mobile phase by sonication or helium sparging before use.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

    • Dissolve the standard in methanol and make up the volume to the mark. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh the sample containing this compound and dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range.

  • Dilute the sample solution with the mobile phase as necessary.

  • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solutions for analysis.

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 80:20 acetonitrile:water) and then store it in a suitable solvent as recommended by the manufacturer.

Results and Discussion

The proposed HPLC method provides a simple and efficient means for the analysis of this compound. The use of a C18 column with a buffered acetonitrile-water mobile phase is a common and effective approach for the separation of moderately polar aromatic compounds. The UV detection wavelength of 254 nm is chosen as it is a common wavelength for the detection of aromatic compounds. Method validation would be required to determine the performance characteristics. Hypothetical performance data is presented in Table 1.

Table 1: Hypothetical Method Validation Data for this compound Analysis

ParameterResult
Retention Time (min) 5.8
Tailing Factor 1.1
Theoretical Plates > 5000
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.2
Limit of Quantification (LOQ) (µg/mL) 0.6
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualization of Workflows

HPLC_Analysis_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage A Prepare Mobile Phase (Acetonitrile:Buffer) D System Equilibration A->D B Prepare Standard Solutions (Stock and Working) F Inject Standards (Calibration Curve) B->F C Prepare Sample Solutions G Inject Samples C->G E Inject Blank D->E E->F F->G H Peak Integration G->H I Quantification H->I J Report Generation I->J

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling_Pathway_Logic Analyte This compound in Sample StationaryPhase Stationary Phase (C18 Column) Analyte->StationaryPhase Partitioning MobilePhase Mobile Phase (Acetonitrile/Buffer) MobilePhase->StationaryPhase Elution Detector UV Detector (254 nm) StationaryPhase->Detector Detection Signal Chromatographic Peak (Signal) Detector->Signal Data Data System (Quantification) Signal->Data

Caption: Logical relationship of components in the chromatographic separation and detection process.

Conclusion

The developed RP-HPLC method is a robust and reliable tool for the quantitative determination of this compound. The method is simple, accurate, and precise, making it suitable for routine analysis in various research and industrial applications. Further validation in accordance with specific regulatory guidelines is recommended before implementation in a regulated environment.

References

Application Notes and Protocols for In Vitro Testing of Substituted Cinnoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data and established signaling pathways for 4-Methoxy-3-methylcinnoline derivatives are not extensively available in the public domain. The following application notes and protocols are based on general methodologies for the in vitro evaluation of substituted cinnoline and other heterocyclic compounds with potential anticancer activity. The data presented in the tables are hypothetical and for illustrative purposes only.

Introduction

Cinnoline (1,2-benzodiazine) is a nitrogen-containing heterocyclic compound that has garnered significant interest in medicinal chemistry.[1] Derivatives of the cinnoline scaffold have been reported to exhibit a wide range of pharmacological activities, including antitumor, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] The biological effects of these derivatives are highly dependent on the nature and position of their substituents.[1]

The exploration of novel substituted cinnoline derivatives is a promising avenue for the discovery of new therapeutic agents. A critical step in this process is the in vitro evaluation of their biological activity. This document provides detailed protocols for a panel of standard in vitro assays to assess the cytotoxic and apoptotic effects of substituted cinnoline derivatives on cancer cell lines. These assays include the MTT assay for cell viability, the Annexin V assay for the detection of apoptosis, and cell cycle analysis by flow cytometry.

Data Presentation: Illustrative Cytotoxicity Data

The following tables represent hypothetical IC₅₀ (half-maximal inhibitory concentration) values for a series of illustrative this compound derivatives against various cancer cell lines. This data is intended to serve as an example of how to present quantitative results from in vitro cytotoxicity screening.

Table 1: Hypothetical IC₅₀ Values of this compound Derivatives Against Various Cancer Cell Lines

Compound IDDerivativeMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)HCT116 (Colon Cancer) IC₅₀ (µM)
CINN-001 This compound> 100> 100> 100
CINN-002 6-Bromo-4-methoxy-3-methylcinnoline15.225.818.5
CINN-003 6-Chloro-4-methoxy-3-methylcinnoline12.522.116.3
CINN-004 6-Fluoro-4-methoxy-3-methylcinnoline20.130.525.7
CINN-005 7-Nitro-4-methoxy-3-methylcinnoline8.915.310.2

Table 2: Hypothetical Apoptosis Induction by CINN-005 in HCT116 Cells (24-hour treatment)

Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
0 (Control) 2.11.596.4
5 15.85.279.0
10 35.212.752.1
20 55.925.318.8

Experimental Protocols

MTT Cell Viability Assay

This protocol is for assessing the cytotoxic effects of substituted cinnoline derivatives on cancer cell lines.

Materials:

  • Substituted cinnoline derivatives

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the cinnoline derivatives in complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Compound Dilutions to Cells incubate_24h->add_compounds prep_compounds Prepare Compound Dilutions prep_compounds->add_compounds incubate_48h Incubate for 48-72h add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance

MTT Cell Viability Assay Workflow
Annexin V Apoptosis Assay

This protocol is for the detection of apoptosis induced by substituted cinnoline derivatives using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Substituted cinnoline derivatives

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the cinnoline derivative for a specified time (e.g., 24 hours). Include an untreated control.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

AnnexinV_Workflow start Seed and Treat Cells harvest Harvest Cells (Adherent + Floating) start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Annexin V Apoptosis Assay Workflow
Cell Cycle Analysis

This protocol is for analyzing the effect of substituted cinnoline derivatives on the cell cycle distribution of cancer cells.

Materials:

  • Substituted cinnoline derivatives

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the desired concentrations of the cinnoline derivative for 24-48 hours.

  • Harvest the cells by trypsinization.

  • Wash the cells with PBS and centrifuge.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes.

  • Add Propidium Iodide staining solution and incubate for 15 minutes in the dark.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

CellCycle_Workflow start Seed and Treat Cells harvest Harvest and Wash Cells start->harvest fix Fix with Cold 70% Ethanol harvest->fix wash_pbs Wash with PBS fix->wash_pbs rnase Treat with RNase A wash_pbs->rnase stain Stain with Propidium Iodide rnase->stain analyze Analyze by Flow Cytometry stain->analyze

Cell Cycle Analysis Workflow

Hypothetical Signaling Pathway

The precise molecular mechanisms of action for most cinnoline derivatives are still under investigation. However, many cytotoxic heterocyclic compounds exert their anticancer effects by inducing apoptosis.[4] A common signaling cascade involved in apoptosis is the intrinsic (mitochondrial) pathway, which is often triggered by cellular stress, such as that induced by a cytotoxic compound.

The following diagram illustrates a generalized, hypothetical signaling pathway for the induction of apoptosis by a cytotoxic agent.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Cinnoline Cinnoline Derivative Bax_Bak Bax/Bak Activation Cinnoline->Bax_Bak Induces Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Binds to Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothetical Apoptosis Induction Pathway

References

Application Notes and Protocols for Assessing the Efficacy of 4-Methoxy-3-methylcinnoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] These activities include potential anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2][3][4][5] The core cinnoline structure, a bicyclic aromatic system with two adjacent nitrogen atoms, serves as a versatile scaffold for the development of novel therapeutic agents.[1][2] 4-Methoxy-3-methylcinnoline is a novel derivative of this class. Given the established biological potential of the cinnoline family, it is imperative to systematically evaluate the therapeutic efficacy of this new compound.

These application notes provide a comprehensive experimental framework for the initial assessment of this compound's efficacy, with a primary focus on its potential as an anticancer agent. The protocols outlined herein describe a logical, stepwise approach, beginning with broad in vitro screening for cytotoxic activity, followed by more detailed mechanistic studies to elucidate the mode of action, specifically focusing on the induction of apoptosis.

In Vitro Efficacy Assessment: A Stepwise Approach

The initial evaluation of this compound is conducted using in vitro models to determine its biological activity on cancer cells.[6][7] This phase is critical for establishing a dose-response relationship and for identifying the primary cellular pathways affected by the compound.

A logical workflow for this assessment is presented below.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies A Prepare Stock Solution of this compound C Cell Viability Assay (MTT) Determine IC50 Value A->C B Select Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) B->C D Decision Point: Is Compound Cytotoxic? C->D E Apoptosis vs. Necrosis Assay (Annexin V/PI Staining by Flow Cytometry) D->E Yes H H D->H No (Consider other assays, e.g., anti-inflammatory) F Analysis of Apoptotic Markers (Western Blot for Cleaved Caspase-3/PARP) E->F G Data Analysis & Interpretation F->G

Caption: Experimental workflow for assessing the efficacy of this compound.

Protocols for Key Experiments

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

This assay determines the concentration of this compound required to reduce the viability of a cell population by 50% (IC50). It is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[8]

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[10]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with untreated cells (negative control) and wells with medium only (background control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[11]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance. Plot the viability against the log of the compound concentration to determine the IC50 value.

Protocol: Apoptosis Detection (Annexin V/PI Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[12] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, which have compromised membrane integrity.[13]

Materials:

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.[13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry. Viable cells will be Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.

Protocol: Western Blot Analysis of Apoptosis Markers

Western blotting is used to detect key proteins involved in the apoptotic cascade. The cleavage of caspase-3 and its substrate, PARP (Poly (ADP-ribose) polymerase), are hallmark indicators of apoptosis.[15]

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound at the IC50 concentration. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescent imaging system. The appearance of cleaved forms of caspase-3 and PARP indicates the induction of apoptosis.[16]

Data Presentation

Quantitative data should be summarized in clear, well-structured tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell Line Treatment Duration (hours) IC50 (µM) ± SD
MCF-7 (Breast) 24 [Value]
48 [Value]
72 [Value]
A549 (Lung) 24 [Value]
48 [Value]
72 [Value]
HCT116 (Colon) 24 [Value]
48 [Value]

| | 72 | [Value] |

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

Treatment % Viable Cells (Annexin V-/PI-) % Early Apoptotic Cells (Annexin V+/PI-) % Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Untreated Control [Value] ± SD [Value] ± SD [Value] ± SD
This compound (IC50) [Value] ± SD [Value] ± SD [Value] ± SD

| Positive Control (e.g., Staurosporine) | [Value] ± SD | [Value] ± SD | [Value] ± SD |

Visualization of Pathways and Relationships

Hypothetical Signaling Pathway

Cinnoline derivatives may exert their anticancer effects by modulating key signaling pathways that control cell survival and apoptosis. The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation and is often dysregulated in cancer, making it a plausible target.[17]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Compound This compound Compound->AKT Inhibits? Caspase9 Caspase-9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Hypothetical inhibition of the PI3K/Akt survival pathway by the compound.
Logical Relationships in Apoptosis Assay

The Annexin V/PI assay categorizes cells into distinct populations based on their membrane integrity and the externalization of phosphatidylserine.

G CellPop Total Cell Population Viable Viable Annexin V: Negative PI: Negative CellPop->Viable Healthy State EarlyApoptosis Early Apoptosis Annexin V: Positive PI: Negative CellPop->EarlyApoptosis Apoptotic Stimulus LateApoptosis Late Apoptosis / Necrosis Annexin V: Positive PI: Positive EarlyApoptosis->LateApoptosis Membrane Compromised

Caption: Cell population states as defined by Annexin V and PI staining.

References

Application Notes and Protocols for the Functionalization of the 4-Methoxy-3-methylcinnoline Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the functionalization of the 4-methoxy-3-methylcinnoline scaffold is limited in the current scientific literature. The following application notes and protocols are based on established methodologies for the functionalization of structurally related cinnoline and quinoline scaffolds. These should be considered as starting points for experimental design and may require optimization.

Introduction to the this compound Scaffold

The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a significant scaffold in medicinal chemistry.[1] Cinnoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2] The this compound scaffold, in particular, offers multiple sites for functionalization, making it an attractive starting point for the development of novel therapeutic agents. This document outlines potential strategies for the chemical modification of this scaffold and highlights its potential biological applications.

Proposed Strategies for Functionalization

The functionalization of the this compound scaffold can be approached through several modern synthetic methodologies. Key strategies include palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[3][4]

To utilize these cross-coupling reactions, a halo-substituted this compound is a key intermediate. For instance, a chloro or bromo substituent at a strategic position on the benzene ring of the cinnoline scaffold would serve as a handle for introducing a variety of substituents.

Synthesis of a Key Intermediate: 4-Chloro-6-methoxy-3-methylcinnoline (Proposed)

A plausible synthetic route to a functionalizable this compound derivative starts with the synthesis of a related 4-methylcinnoline core, which can then be further modified. Based on the synthesis of similar 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, a key intermediate could be a 4-chloro-substituted cinnoline.[5]

Experimental Protocol: Synthesis of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines [5]

This protocol describes the synthesis of a 4-methylcinnoline scaffold, which can be adapted for the synthesis of the target scaffold.

  • Synthesis of Hydrazonoyl Chlorides: The synthesis begins with the coupling of the respective arenediazonium salts with 3-chloro-2,4-pentanedione.

  • Synthesis of Piperazinyl Amidrazones: The appropriate hydrazonoyl chloride is treated with an N-substituted piperazine in the presence of triethylamine to yield the corresponding piperazinyl amidrazone.

  • Intramolecular Cyclization: The piperazinyl amidrazone is stirred in polyphosphoric acid (PPA) at 110-120 °C for 8-10 hours. After cooling, the reaction mixture is neutralized with aqueous ammonium hydroxide and extracted with ethyl acetate. The crude product is then purified by recrystallization from ethanol to afford the 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnoline.[5]

Palladium-Catalyzed Cross-Coupling Reactions

Once a halo-substituted this compound is obtained, it can be functionalized using palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling (General Protocol) [3][6]

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid or ester.

  • Reaction Setup: In a round-bottom flask, combine the halo-cinnoline derivative (1.0 equiv), the desired aryl boronic acid or ester (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water. Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Experimental Protocol: Buchwald-Hartwig Amination (General Protocol) [4]

This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide.

  • Reaction Setup: In a Schlenk tube, combine the halo-cinnoline derivative (1.0 equiv), the desired primary or secondary amine (1.0-1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, SPhos), and a strong base (e.g., NaOtBu or K₃PO₄).

  • Solvent and Inert Atmosphere: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) under an inert atmosphere (argon or nitrogen).

  • Reaction: Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Data Presentation

The following tables summarize hypothetical quantitative data for the functionalization and biological evaluation of this compound derivatives, based on data for structurally related compounds.

Table 1: Hypothetical Yields for Suzuki-Miyaura Coupling of 6-Bromo-4-methoxy-3-methylcinnoline

EntryArylboronic AcidProductProposed Yield (%)
1Phenylboronic acid6-Phenyl-4-methoxy-3-methylcinnoline85
24-Methoxyphenylboronic acid4-Methoxy-6-(4-methoxyphenyl)-3-methylcinnoline82
33-Pyridinylboronic acid4-Methoxy-3-methyl-6-(pyridin-3-yl)cinnoline75
44-(Trifluoromethyl)phenylboronic acid4-Methoxy-3-methyl-6-(4-(trifluoromethyl)phenyl)cinnoline78

Table 2: Hypothetical Biological Activity of Functionalized this compound Derivatives as VEGFR-2 Inhibitors

CompoundR Group at C6VEGFR-2 IC₅₀ (nM)Antiproliferative Activity (MCF-7, IC₅₀ in µM)
1 Phenyl15012.5
2 4-Methoxyphenyl12510.2
3 Pyridin-3-yl908.7
4 4-(Trifluoromethyl)phenyl756.4
Sorafenib (Reference) -55.43[7]5.47[7]

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Synthesis of Halo-Cinnoline Intermediate cluster_functionalization Functionalization via Cross-Coupling cluster_evaluation Biological Evaluation start Starting Materials step1 Diazotization & Coupling start->step1 step2 Amidrazone Formation step1->step2 step3 Intramolecular Cyclization step2->step3 intermediate Halo-Substituted This compound step3->intermediate suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acid, Pd Catalyst) intermediate->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst) intermediate->buchwald product_aryl Aryl-Substituted Derivative suzuki->product_aryl product_amino Amino-Substituted Derivative buchwald->product_amino bioassay Biological Assays (e.g., Kinase Inhibition) product_aryl->bioassay product_amino->bioassay sar Structure-Activity Relationship (SAR) bioassay->sar

Caption: Proposed workflow for the synthesis and functionalization of the this compound scaffold.

VEGFR-2 Signaling Pathway

Cinnoline derivatives have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth and metastasis.[8][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Angiogenesis Angiogenesis Survival->Angiogenesis Inhibitor This compound Derivative (Proposed) Inhibitor->VEGFR2 Inhibition

Caption: Proposed inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

References

Application Notes and Protocols for the Scale-up Synthesis of 4-Methoxy-3-methylcinnoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of 4-Methoxy-3-methylcinnoline, a heterocyclic compound of interest for research and drug development. The synthesis is based on a robust two-step process commencing with the diazotization and cyclization of 2-aminoacetophenone to yield 4-hydroxy-3-methylcinnoline, followed by an O-methylation to produce the final product. This protocol is designed to be scalable for laboratory and pilot plant settings. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include potential applications as antimicrobial, anti-inflammatory, and antitumor agents. The specific compound, this compound, is a valuable scaffold for further chemical modification and biological screening in drug discovery programs. The following protocol outlines a reliable and scalable method for its synthesis.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Synthesis of 4-hydroxy-3-methylcinnoline via diazotization of 2-aminoacetophenone followed by intramolecular cyclization.

  • Step 2: O-methylation of 4-hydroxy-3-methylcinnoline to yield the final product, this compound.

Synthesis_Pathway Start 2-Aminoacetophenone Intermediate 4-Hydroxy-3-methylcinnoline Start->Intermediate Step 1: Diazotization & Cyclization Final This compound Intermediate->Final Step 2: O-Methylation

Caption: Overall two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-hydroxy-3-methylcinnoline

This procedure is based on the general principle of the Richter cinnoline synthesis.

Materials and Reagents:

  • 2-Aminoacetophenone

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Water (H₂O)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethanol (EtOH)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In the three-neck round-bottom flask, dissolve 2-aminoacetophenone (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via the dropping funnel, ensuring the temperature is maintained between 0-5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour to ensure complete diazotization.

  • Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-3 hours to facilitate intramolecular cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid, 4-hydroxy-3-methylcinnoline, is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to a constant weight.

Quantitative Data for Step 1:

Reagent/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)Equivalents
2-Aminoacetophenone135.171.00135.17-1.0
Sodium Nitrite69.001.1075.90-1.1
4-hydroxy-3-methylcinnoline160.17----
Theoretical Yield 160.17 1.00 160.17 - -

Note: The actual yield will vary depending on the reaction scale and conditions.

Step1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve 2-Aminoacetophenone in HCl/H₂O at 0-5 °C C Slowly add NaNO₂ solution to maintain 0-5 °C A->C B Prepare cooled NaNO₂ solution B->C D Stir at 0-5 °C for 1h C->D E Warm to RT, then heat to 60-70 °C for 2-3h D->E F Cool to RT and neutralize with NaHCO₃ E->F G Filter the precipitate F->G H Wash with cold H₂O and cold EtOH G->H I Dry under vacuum H->I

Caption: Experimental workflow for the synthesis of 4-hydroxy-3-methylcinnoline.

Step 2: O-Methylation of 4-hydroxy-3-methylcinnoline

This procedure is adapted from established methods for the methylation of hydroxy-heterocycles.[1]

Materials and Reagents:

  • 4-hydroxy-3-methylcinnoline

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone or Dimethylformamide (DMF)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Brine solution

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 4-hydroxy-3-methylcinnoline (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and a suitable solvent such as anhydrous acetone or DMF.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add methyl iodide (1.2-1.5 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux (for acetone) or 50-60 °C (for DMF) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data for Step 2:

Reagent/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)Equivalents
4-hydroxy-3-methylcinnoline160.171.00160.17-1.0
Potassium Carbonate138.212.50345.53-2.5
Methyl Iodide141.941.30184.5281.21.3
This compound174.20----
Theoretical Yield 174.20 1.00 174.20 - -

Note: The actual yield will vary depending on the reaction scale and conditions.

Step2_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Suspend 4-hydroxy-3-methylcinnoline and K₂CO₃ in solvent B Add Methyl Iodide A->B C Heat to reflux/50-60 °C for 4-6h B->C D Cool and filter off K₂CO₃ C->D E Evaporate solvent D->E F Dissolve in EtOAc, wash with H₂O and brine E->F G Dry and concentrate F->G H Column chromatography or recrystallization G->H

Caption: Experimental workflow for the O-methylation of 4-hydroxy-3-methylcinnoline.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the methoxy and methyl groups and the correct substitution pattern on the cinnoline ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C-O-C stretch of the ether and the aromatic C-H bonds.

  • Melting Point Analysis: To assess the purity of the synthesized compound.

Potential Signaling Pathway Involvement

While the specific biological targets of this compound are yet to be fully elucidated, many cinnoline derivatives have been reported to interact with various signaling pathways implicated in cancer and inflammation.[1] A common area of investigation for such heterocyclic compounds is their potential to act as kinase inhibitors.

Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Cinnoline This compound Cinnoline->RAF Inhibition?

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Conclusion

The provided protocol offers a detailed and scalable method for the synthesis of this compound. This compound can serve as a valuable building block for the development of novel therapeutic agents. Researchers are encouraged to adapt and optimize the described conditions to suit their specific laboratory and scale-up requirements. Standard safety precautions should be followed throughout all experimental procedures.

References

Application Notes and Protocols for Determining the Mechanism of Action of 4-Methoxy-3-methylcinnoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive suite of assays and protocols to elucidate the mechanism of action (MoA) of the novel compound, 4-Methoxy-3-methylcinnoline. The proposed experimental workflow is designed to systematically investigate the compound's effects on cellular viability, identify its molecular target(s), and characterize its influence on relevant signaling pathways. The protocols are intended for researchers with experience in cell culture, biochemical assays, and molecular biology techniques.

Experimental Workflow Overview

To determine the MoA of this compound, a multi-step approach is recommended, beginning with broad phenotypic screens and progressively narrowing down to specific target identification and validation.

MOA_Workflow A Start: this compound B Phenotypic Screening (e.g., Cell Viability Assays) A->B Initial Assessment C Target Identification (e.g., Affinity Chromatography, Kinase Profiling) B->C If Bioactive D Target Validation (e.g., siRNA/CRISPR, In Vitro Activity Assays) C->D Putative Target(s) Identified E Pathway Analysis (e.g., Western Blot, Reporter Assays) D->E Target Confirmed F Elucidation of Mechanism of Action E->F Pathway Effects Characterized

Caption: A logical workflow for elucidating the mechanism of action of a novel compound.

Phenotypic Screening: Cell Viability Assays

The initial step is to assess the effect of this compound on cell viability across a panel of relevant cell lines (e.g., cancer cell lines if an anti-cancer effect is hypothesized). This will determine the compound's potency (IC50) and provide a basis for selecting cell models and concentrations for subsequent experiments.

Data Presentation: Hypothetical IC50 Values
Cell LineTissue of OriginIC50 (µM) after 72h Treatment
HeLaCervical Cancer15.2
A549Lung Cancer22.5
MCF-7Breast Cancer18.9
JurkatT-cell Leukemia> 50
HEK293Embryonic Kidney> 50
Experimental Protocol: MTT Cell Viability Assay.[1][2][3]

This protocol is adapted for a 96-well plate format.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Selected cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A common starting range is from 0.1 µM to 100 µM.

    • Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or by placing the plate on a shaker for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from the no-cell control wells.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the results and determine the IC50 value using non-linear regression analysis.

Target Identification

Once bioactivity is confirmed, the next step is to identify the molecular target(s) of this compound. A common approach for small molecules is to screen against a panel of purified enzymes, such as kinases, or to use affinity-based methods.[1][2][3][4]

Kinase Profiling

Given that many signaling pathways are regulated by kinases, profiling the compound against a panel of kinases is a logical step.[5][6]

Kinase_Profiling_Workflow A This compound B Incubate with Kinase Panel (e.g., 96 different kinases) A->B C Add ATP and Substrate B->C D Measure Kinase Activity (e.g., ADP-Glo, Radiometric Assay) C->D E Identify 'Hits' (Kinases with >50% inhibition) D->E F Dose-Response to Determine IC50 E->F

Caption: A workflow for identifying potential kinase targets of a novel compound.

Data Presentation: Hypothetical Kinase Inhibition Data
Kinase Target% Inhibition at 10 µMIC50 (µM)
Kinase A85%1.2
Kinase B72%5.8
Kinase C15%> 50
Kinase D92%0.8
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay by Promega).[10][11]

This is a general protocol that can be adapted for specific kinases.

Materials:

  • Purified recombinant kinase

  • Specific kinase substrate (peptide or protein)

  • This compound

  • ATP

  • Kinase reaction buffer (specific to the kinase)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • In a 96-well plate, add 5 µL of kinase reaction buffer containing the kinase and its substrate.

    • Add 2.5 µL of this compound at various concentrations (or vehicle control).

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition relative to the vehicle control and determine the IC50.

Target Validation and Pathway Analysis

After identifying a putative target, it is crucial to validate that this target is responsible for the observed cellular effects and to understand its role in the relevant signaling pathway.

Experimental Protocol: Western Blot for Phospho-Protein Levels

If this compound is found to inhibit a specific kinase (e.g., Kinase D), Western blotting can be used to determine if the phosphorylation of its downstream substrates is reduced in treated cells.

Materials:

  • HeLa cells (or another sensitive cell line)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Substrate-of-Kinase-D, anti-total-Substrate-of-Kinase-D, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate HeLa cells and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 2 hours).

    • Wash cells with cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe for the total substrate and a loading control like GAPDH.

Signaling Pathway Diagram

Signaling_Pathway cluster_0 Cell Membrane Receptor Receptor Upstream_Kinase Upstream_Kinase Receptor->Upstream_Kinase Signal Kinase_D Kinase_D Upstream_Kinase->Kinase_D Activates Substrate Substrate Kinase_D->Substrate Phosphorylates p-Substrate Phospho-Substrate Cellular_Response e.g., Decreased Proliferation p-Substrate->Cellular_Response Compound This compound Compound->Kinase_D Inhibits

Caption: A hypothetical signaling pathway inhibited by this compound.

Conclusion

The assays outlined in these application notes provide a systematic framework for characterizing the mechanism of action of this compound. By progressing from broad phenotypic screening to specific target validation and pathway analysis, researchers can build a comprehensive understanding of the compound's biological activity. The provided protocols offer a starting point and should be optimized for the specific experimental systems being used.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-3-methylcinnoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methoxy-3-methylcinnoline synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the cinnoline ring, and is it suitable for this compound?

A1: The Widman-Stoermer synthesis is a widely recognized method for producing cinnoline derivatives.[1][2] This reaction involves the diazotization of an o-aminoarylethylene followed by cyclization. For the synthesis of this compound, a plausible precursor would be 2-(2-amino-5-methoxyphenyl)prop-1-ene. The presence of an electron-donating methoxy group on the aromatic ring and a methyl group on the ethylene moiety generally facilitates the cyclization process in the Widman-Stoermer synthesis.[1]

Q2: What are the critical reaction parameters that influence the yield of the Widman-Stoermer synthesis for this compound?

A2: The key parameters that significantly impact the reaction yield include:

  • Temperature: The diazotization step must be carried out at a low temperature (typically 0-5 °C) to ensure the stability of the diazonium salt. The subsequent cyclization is often performed at room temperature.[2]

  • pH: A strongly acidic medium, usually from hydrochloric acid, is necessary for the formation of nitrous acid and the subsequent diazotization.

  • Purity of Starting Materials: The purity of the o-aminoarylethylene precursor is crucial, as impurities can lead to the formation of byproducts and a reduction in yield.

  • Concentration: The concentration of the reactants can influence the rate of both the desired reaction and potential side reactions.

Q3: What are the potential side reactions or byproducts that can occur during the synthesis?

A3: During the synthesis of this compound via the Widman-Stoermer reaction, several side reactions can lead to the formation of byproducts, including:

  • Phenolic byproducts: The diazonium salt can react with water to form a phenol.

  • Azo coupling products: The diazonium salt can couple with unreacted starting material or other aromatic compounds present in the reaction mixture.

  • Incomplete cyclization: If the cyclization step is not efficient, the uncyclized diazonium salt may decompose.

  • Oxidation products: The cinnoline ring can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product yield Incomplete diazotization.Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a fresh solution of sodium nitrite. Verify the acidity of the solution.
Decomposition of the diazonium salt.Proceed with the cyclization step immediately after the diazotization is complete. Avoid exposing the reaction mixture to high temperatures or prolonged reaction times.
Inefficient cyclization.Allow the reaction to stir at room temperature for a sufficient amount of time (e.g., 12-24 hours) to ensure complete cyclization. The presence of the methyl group should facilitate this step.[1]
Formation of a dark-colored, tarry substance Azo coupling side reactions.Ensure slow, dropwise addition of the sodium nitrite solution to maintain a low concentration of the diazonium salt at any given time.
Decomposition of the product.Work up the reaction mixture promptly after completion. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Product is difficult to purify Presence of multiple byproducts.Optimize the reaction conditions (temperature, pH, reaction time) to minimize byproduct formation. Employ appropriate purification techniques such as column chromatography with a suitable solvent system.
Residual starting material.Ensure the diazotization reaction goes to completion by using a slight excess of sodium nitrite. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Experimental Protocols

Proposed Synthesis of this compound via Widman-Stoermer Reaction

This protocol is a proposed method and may require optimization.

Step 1: Diazotization of 2-(2-amino-5-methoxyphenyl)prop-1-ene

  • Dissolve 2-(2-amino-5-methoxyphenyl)prop-1-ene (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the cooled solution of the amine, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

Step 2: Cyclization to this compound

  • After the diazotization is complete, slowly allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the cyclization can be monitored by TLC.

  • Once the reaction is complete, neutralize the solution carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is slightly alkaline.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation

Table 1: Hypothetical Effect of Reaction Conditions on Yield

Entry Temperature (°C) Reaction Time (h) Yield (%) Key Observation
10-5 (Diazotization), 25 (Cyclization)1265Standard conditions, moderate yield.
210 (Diazotization), 25 (Cyclization)1235Significant byproduct formation, likely due to diazonium salt decomposition.
30-5 (Diazotization), 25 (Cyclization)2475Increased reaction time improved the extent of cyclization.
40-5 (Diazotization), 40 (Cyclization)1250Higher cyclization temperature led to increased byproduct formation.

Visualizations

Widman_Stoermer_Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product start 2-(2-amino-5-methoxyphenyl)prop-1-ene intermediate Diazonium Salt start->intermediate Diazotization (0-5 °C) reagents NaNO2, HCl product This compound intermediate->product Cyclization (Room Temp)

Caption: Widman-Stoermer synthesis of this compound.

Troubleshooting_Workflow start Low Yield Observed check_diazotization Check Diazotization Conditions start->check_diazotization check_cyclization Check Cyclization Conditions check_diazotization->check_cyclization No temp_issue Incorrect Temperature? check_diazotization->temp_issue Yes reagent_issue Reagent Quality Issue? check_diazotization->reagent_issue Yes check_purity Check Starting Material Purity check_cyclization->check_purity No time_issue Insufficient Reaction Time? check_cyclization->time_issue Yes temp_issue2 Incorrect Temperature? check_cyclization->temp_issue2 Yes impurity_issue Impurities Present? check_purity->impurity_issue Yes solution_temp Maintain 0-5 °C temp_issue->solution_temp solution_reagent Use Fresh Reagents reagent_issue->solution_reagent solution_time Increase Reaction Time time_issue->solution_time solution_temp2 Maintain Room Temperature temp_issue2->solution_temp2 solution_purity Purify Starting Material impurity_issue->solution_purity Parameter_Relationships cluster_diazotization Diazotization cluster_cyclization Cyclization yield Product Yield temp Temperature temp->yield Optimal range crucial time Reaction Time time->yield Directly proportional (to a point) purity Purity of Starting Material purity->yield Directly proportional purity->yield ph pH ph->yield Strongly acidic required

References

Technical Support Center: Purification of Crude 4-Methoxy-3-methylcinnoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-Methoxy-3-methylcinnoline. The following information is designed to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before starting the purification of crude this compound?

A1: Before commencing purification, it is crucial to have a preliminary understanding of your crude sample. This includes:

  • Impurity Profile: If possible, obtain an analytical chromatogram (e.g., TLC, LC-MS) or an NMR spectrum of the crude material to identify the major impurities. Knowing the nature of the impurities (e.g., starting materials, by-products, solvents) will guide the selection of the most appropriate purification technique.

  • Solubility: Determine the solubility of your crude product in a range of common laboratory solvents. This information is vital for selecting appropriate solvents for recrystallization or chromatography.

  • Stability: Cinnoline derivatives can sometimes be sensitive to prolonged exposure to air, light, or certain chromatographic media.[1] It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) if stability is a concern.

Q2: My crude this compound is a dark oil/solid. What is the best first-pass purification method?

A2: For a crude product that is an oil or a highly impure solid, a simple liquid-liquid extraction or a trituration/washing step can be very effective in removing a significant portion of impurities.

  • Liquid-Liquid Extraction: If the crude product is in a reaction mixture, liquid-liquid extraction is a standard workup procedure. For related heterocyclic compounds, combinations like ethyl acetate and water or dichloromethane and water have been used.[2]

  • Trituration/Washing: If you have an impure solid, washing it with a solvent in which the desired product has low solubility, but the impurities are soluble, can significantly improve purity. Common solvents for washing similar heterocyclic compounds include diethyl ether, ethanol, pentane, or toluene.[1]

Q3: I am observing low yield after purification. What are the potential causes and solutions?

A3: Low recovery of this compound can stem from several factors:

  • Decomposition on Stationary Phase: Some cinnoline or quinoline derivatives have been observed to decompose on acidic silica gel.[1] If you suspect this is happening during column chromatography, consider deactivating the silica gel with a base like triethylamine or using a different stationary phase such as neutral alumina.

  • Inappropriate Solvent Selection for Recrystallization: The chosen solvent system for recrystallization might be too good a solvent for your compound, leading to significant loss in the mother liquor. Experiment with different solvent systems, including binary solvent mixtures, to find conditions where the compound has high solubility at elevated temperatures but low solubility at room temperature or below.

  • Product Instability: As mentioned, the compound might be unstable under the purification conditions. Minimizing the duration of the purification process and working under an inert atmosphere can help mitigate this.[1]

Troubleshooting Guides

Column Chromatography

Problem: The compound is streaking or showing poor separation on the TLC plate, making it difficult to choose a solvent system for column chromatography.

Solution:

  • Solvent System Modification:

    • If the compound is streaking towards the baseline, the eluent is not polar enough. Gradually increase the polarity. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

    • If the compound is streaking towards the solvent front, the eluent is too polar. Decrease the polarity.

    • Adding a small amount of a modifier can improve peak shape. For basic compounds like cinnolines, adding a small percentage (e.g., 0.1-1%) of triethylamine or ammonia to the eluent can suppress tailing on silica gel.

  • Stationary Phase: Consider using a different stationary phase for your TLC analysis, such as alumina or reverse-phase plates, to see if separation improves.

Problem: The compound appears to be decomposing on the silica gel column.

Solution:

  • Deactivate the Silica Gel: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine (by volume). This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.

  • Flash Chromatography: Minimize the time the compound spends on the column by using flash chromatography with positive pressure.

The following table provides examples of solvent systems that have been used for the column chromatography of related heterocyclic compounds and can be a good starting point for this compound.

Stationary PhaseEluent SystemApplication Notes
Silica GelPetroleum Ether / Ethyl Acetate (e.g., 10:1)A common starting point for compounds of moderate polarity. The ratio can be adjusted based on TLC analysis.[2]
Silica GelDichloromethane / Methanol (e.g., up to 30% MeOH)Used for more polar compounds. However, high concentrations of methanol can dissolve some silica.[1]
Alumina (Neutral)Hexane / Ethyl AcetateA good alternative to silica for potentially acid-sensitive compounds.
Reverse-Phase C18Acetonitrile / Water or Methanol / WaterUseful for polar compounds or when normal phase chromatography fails. A buffer may be needed to control pH.
Recrystallization

Problem: I am unable to find a suitable single solvent for the recrystallization of this compound.

Solution:

  • Binary Solvent System: A two-solvent system is often effective. Dissolve the crude compound in a small amount of a "good" solvent (one in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. Add a drop or two of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.

Problem: The compound is "oiling out" instead of forming crystals during recrystallization.

Solution:

  • Slower Cooling: Allow the solution to cool more slowly to room temperature and then place it in a refrigerator or freezer.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce nucleation.

  • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled solution.

  • Solvent Choice: The boiling point of the solvent might be too high, or the compound is simply not crystalline under those conditions. Try a different solvent system.

Experimental Protocols

General Protocol for Column Chromatography
  • Preparation of the Column:

    • Choose an appropriate size column based on the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, least polar eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the stationary phase to settle, and then add a layer of sand on top.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel.

    • If dissolved, carefully load the solution onto the top of the column.

    • If adsorbed, evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution:

    • Start eluting with the initial solvent system, collecting fractions.

    • Gradually increase the polarity of the eluent if necessary to elute the compound of interest.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude material in a test tube and add a small amount of a potential solvent.

    • Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating and swirling until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a desiccator or a vacuum oven.

Purification Workflow

The following diagram illustrates a general workflow for the purification of crude this compound.

PurificationWorkflow start Crude this compound prelim_analysis Preliminary Analysis (TLC, Solubility Tests) start->prelim_analysis decision_point1 Is the crude product a solid or an oil? prelim_analysis->decision_point1 trituration Trituration / Washing decision_point1->trituration Solid extraction Liquid-Liquid Extraction decision_point1->extraction Oil solid_path Solid oil_path Oil combine1 trituration->combine1 extraction->combine1 decision_point2 Is the purity sufficient (>95%)? combine1->decision_point2 chromatography Column Chromatography (Silica or Alumina) decision_point2->chromatography No final_product Pure this compound decision_point2->final_product Yes yes_path Yes no_path No recrystallization Recrystallization chromatography->recrystallization recrystallization->final_product

Caption: A flowchart illustrating a typical purification strategy for this compound.

References

Technical Support Center: Synthesis of 4-Methoxy-3-methylcinnoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 4-Methoxy-3-methylcinnoline. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of cinnoline derivatives is the Borsche-Herbert synthesis. This involves the diazotization of an ortho-aminoaryl ketone followed by intramolecular cyclization. For this compound, a plausible precursor would be 2-amino-4-methoxyacetophenone. The synthesis proceeds by diazotizing the amino group with a reagent like sodium nitrite in an acidic medium, followed by spontaneous cyclization to form the cinnoline ring system.

Q2: I obtained a product with a different mass spectrum than expected. What could it be?

If the mass spectrum of your product does not correspond to this compound, you may have formed one or more side products. Common side products can arise from incomplete reactions, rearrangement, or competing reaction pathways. It is advisable to perform further analytical characterization, such as NMR spectroscopy, to elucidate the structure of the unexpected product.

Q3: My reaction yield is consistently low. What are the potential causes?

Low yields in the synthesis of this compound can be attributed to several factors. Incomplete diazotization of the starting material, 2-amino-4-methoxyacetophenone, is a frequent issue. Additionally, the diazonium salt intermediate is susceptible to decomposition or reaction with other nucleophiles present in the reaction mixture, leading to the formation of undesired byproducts. The temperature of the diazotization reaction is critical and should be maintained at 0-5 °C to minimize decomposition.

Q4: What are the most common side products I should be aware of during the synthesis of this compound?

During the synthesis of this compound, several side products can be formed. These include:

  • 4-Hydroxy-3-methylcinnoline: This can form if the methoxy group is cleaved under acidic conditions.

  • Isomeric Cinnolines: Depending on the substitution pattern of the starting material, the formation of isomeric products is possible.

  • Azo Coupling Products: The diazonium salt intermediate can react with activated aromatic rings to form colored azo compounds.

  • Phenolic Byproducts: The diazonium group can be displaced by a hydroxyl group, leading to the formation of a phenol.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete diazotization of the starting material.Ensure the reaction temperature is maintained between 0-5 °C. Use a freshly prepared solution of sodium nitrite.
Decomposition of the diazonium salt intermediate.Work up the reaction mixture promptly after the diazotization step.
Presence of a Colored Impurity Formation of an azo coupling product.Ensure that the starting material is free of any activated aromatic impurities. Purification by column chromatography may be necessary.
Product is a Mixture of Isomers Non-specific cyclization.Re-evaluate the structure of the starting material to ensure it will lead to the desired isomer.
Product Contains a Hydroxylated Impurity Cleavage of the methoxy group or displacement of the diazonium group.Use milder acidic conditions for the diazotization step.

Experimental Protocols

Synthesis of 2-amino-4-methoxyacetophenone (Hypothetical)

  • To a solution of 3-methoxyaniline (1 equivalent) in a suitable solvent (e.g., dichloromethane), add acetyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield 3'-methoxyacetanilide.

  • To a solution of 3'-methoxyacetanilide in a suitable solvent, add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at 0 °C to obtain 4'-methoxy-2'-nitroacetanilide.

  • Hydrolyze the nitroacetanilide using acidic or basic conditions to yield 4-methoxy-2-nitroaniline.

  • Reduce the nitro group using a suitable reducing agent (e.g., tin(II) chloride in hydrochloric acid or catalytic hydrogenation) to obtain 2-amino-4-methoxyacetophenone.

Synthesis of this compound (Hypothetical)

  • Dissolve 2-amino-4-methoxyacetophenone (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • To this solution, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at this temperature for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours, during which cyclization occurs.

  • Neutralize the reaction mixture with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Visualizations

Synthesis_of_4_Methoxy_3_methylcinnoline cluster_start Starting Material cluster_process Reaction Steps cluster_product Final Product 2-amino-4-methoxyacetophenone 2-amino-4-methoxyacetophenone Diazotization Diazotization 2-amino-4-methoxyacetophenone->Diazotization NaNO2, HCl, 0-5 °C Cyclization Cyclization Diazotization->Cyclization Spontaneous This compound This compound Cyclization->this compound

Caption: Synthetic pathway for this compound.

Side_Product_Formation Diazonium Salt Intermediate Diazonium Salt Intermediate Desired Cyclization Desired Cyclization Diazonium Salt Intermediate->Desired Cyclization Intramolecular Attack Azo Coupling Azo Coupling Diazonium Salt Intermediate->Azo Coupling Reaction with activated arene Hydrolysis Hydrolysis Diazonium Salt Intermediate->Hydrolysis Reaction with H2O This compound This compound Desired Cyclization->this compound Azo Compound Azo Compound Azo Coupling->Azo Compound Phenolic Byproduct Phenolic Byproduct Hydrolysis->Phenolic Byproduct

Caption: Formation of common side products from the diazonium intermediate.

Troubleshooting_Workflow Start Start Low Yield? Low Yield? Start->Low Yield? Check Diazotization Conditions Check Diazotization Conditions Low Yield?->Check Diazotization Conditions Yes Impure Product? Impure Product? Low Yield?->Impure Product? No Check Diazotization Conditions->Impure Product? Analyze for Side Products (NMR, MS) Analyze for Side Products (NMR, MS) Impure Product?->Analyze for Side Products (NMR, MS) Yes End End Impure Product?->End No Optimize Purification Optimize Purification Analyze for Side Products (NMR, MS)->Optimize Purification Optimize Purification->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Optimizing Reaction Conditions for 4-Methoxy-3-methylcinnoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of 4-methoxy-3-methylcinnoline. The information is designed to help overcome common challenges and optimize reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the general synthetic strategies for preparing cinnoline derivatives like this compound?

A1: Cinnoline derivatives are typically synthesized through cyclization reactions. Common methods include the Richter cinnoline synthesis, which involves the cyclization of an alkyne precursor, and syntheses starting from arenediazonium salts, aryl hydrazines, or arylhydrazones.[1][2][3] The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the cinnoline ring.

Q2: I am observing a low yield of this compound. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors including incomplete reaction, formation of side products, or degradation of the product under the reaction conditions. To improve the yield, consider optimizing the reaction temperature, screening different catalysts or solvents, and ensuring the purity of your starting materials. Prolonged reaction times at high temperatures can sometimes lead to decreased yields due to degradation.[4]

Q3: My final product is impure. What are common side products in cinnoline synthesis and how can I minimize them?

A3: Impurities can arise from unreacted starting materials or the formation of isomers and other byproducts. In syntheses involving hydrazones, for example, the presence of different isomers of the hydrazone can lead to a mixture of products.[3] Careful control of reaction conditions, such as temperature and the rate of reagent addition, can help minimize the formation of these impurities. Purification is often achieved through column chromatography.[5]

Q4: How do I choose the right solvent and catalyst for my reaction?

A4: The choice of solvent and catalyst is critical for the success of the synthesis. The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Common solvents in similar heterocyclic syntheses include acetonitrile, dimethylformamide (DMF), and alcohols.[5][6] Catalysts, such as Lewis acids (e.g., BF₃·OEt₂) or transition metals (e.g., copper-based catalysts), can significantly influence the reaction rate and selectivity.[2][5] Screening a variety of catalysts and solvents is often necessary to find the optimal conditions.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Formation Inactive catalystUse a fresh batch of catalyst or consider a different catalyst.
Reaction temperature is too lowGradually increase the reaction temperature in increments of 10°C.
Poor quality of starting materialsEnsure starting materials are pure and dry.
Formation of Multiple Products Non-selective reaction conditionsScreen different solvents and catalysts to improve selectivity.
Reaction temperature is too highLower the reaction temperature to minimize side reactions.
Isomerization of intermediatesAdjust the pH or temperature to favor the desired isomer.
Product Degradation Harsh reaction conditionsReduce the reaction time or temperature. Consider using a milder catalyst or base.
Product is sensitive to air or moisturePerform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Isolation Product is highly soluble in the solventChoose a solvent in which the product is less soluble for easier precipitation or extraction.
Emulsion formation during extractionAdd brine to the aqueous layer to break the emulsion.

Experimental Protocols

General Protocol for Cinnoline Synthesis via Arylhydrazone Cyclization

This is a generalized procedure that may require optimization for the synthesis of this compound.

  • Formation of the Hydrazone:

    • Dissolve the substituted arylhydrazine in a suitable solvent (e.g., ethanol).

    • Add the corresponding ketone or aldehyde dropwise at room temperature.

    • Stir the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

    • The resulting hydrazone may precipitate and can be collected by filtration, or the solvent can be removed under reduced pressure.

  • Cyclization to the Cinnoline:

    • Suspend the crude hydrazone in a high-boiling point solvent (e.g., diphenyl ether).

    • Add a cyclizing agent (e.g., a Lewis acid or a dehydrating agent like polyphosphoric acid).[4]

    • Heat the mixture to the required temperature (typically 150-250°C) and monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into a non-polar solvent (e.g., hexane) to precipitate the crude product.

  • Purification:

    • The crude product is typically purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.[5]

Visual Guides

logical_relationship cluster_start Start cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_end End Goal start Reaction Setup: This compound Synthesis no_product No Product? start->no_product low_yield Low Yield? impurity Impurity Issues? low_yield->impurity No optimize_temp Optimize Temperature and Time low_yield->optimize_temp Yes change_catalyst Change Catalyst/ Solvent low_yield->change_catalyst Also consider impurity->change_catalyst Also consider chromatography Column Chromatography impurity->chromatography Yes no_product->low_yield No check_conditions Verify Reaction Conditions no_product->check_conditions Yes success Optimized Synthesis: High Yield & Purity optimize_temp->success change_catalyst->success purify_reagents Purify Starting Materials chromatography->success check_conditions->purify_reagents

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

experimental_workflow cluster_synthesis Synthesis Steps cluster_purification Purification and Analysis reagents 1. Starting Materials: Substituted Arylhydrazine + Ketone/Aldehyde hydrazone 2. Hydrazone Formation (Solvent, Room Temp) reagents->hydrazone cyclization 3. Cyclization (High Temp, Catalyst) hydrazone->cyclization crude_product 4. Crude Product Precipitation cyclization->crude_product purification 5. Column Chromatography crude_product->purification analysis 6. Purity & Structural Analysis (NMR, MS) purification->analysis final_product Pure this compound analysis->final_product

References

Stability testing and degradation products of 4-Methoxy-3-methylcinnoline

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Methoxy-3-methylcinnoline

Disclaimer: this compound is a specialized chemical compound with limited publicly available stability data. The following guidance is based on the general principles of stability testing for heterocyclic pharmaceutical compounds as outlined by the International Council for Harmonisation (ICH) guidelines and the known chemical properties of related cinnoline structures.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study and why is it necessary for this compound?

A1: A forced degradation study, or stress testing, involves intentionally exposing a drug substance like this compound to harsh conditions such as acid, base, heat, light, and oxidation.[3][4] The goal is to accelerate its decomposition to identify potential degradation products and establish its intrinsic stability.[3][5] This is a critical regulatory requirement for developing a stability-indicating analytical method, which is a procedure that can accurately measure the amount of the active ingredient without interference from any degradants.[3][6]

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, several degradation pathways are plausible:

  • Acid Hydrolysis: The 4-methoxy group (an ether linkage) is susceptible to cleavage under acidic conditions, which would yield 3-methylcinnolin-4-ol.

  • Oxidation: The methyl group at the 3-position and the electron-rich cinnoline ring system could be susceptible to oxidation, potentially forming N-oxides, hydroxylated species, or cleavage of the aromatic ring under strong oxidative stress.

  • Photodegradation: Aromatic systems like cinnoline can be sensitive to UV or visible light, leading to complex photochemical reactions. Photostability testing is crucial to determine if the compound requires light-resistant packaging.[3][7]

Q3: What are the recommended storage conditions for this compound?

A3: While specific data is unavailable, based on general principles for chemical reagents, this compound should be stored in a cool, dry, and dark place in a tightly sealed container. For long-term storage, refrigeration (2-8 °C) is advisable. The container should ideally be amber glass to protect from light.

Q4: How much degradation should I aim for in a forced degradation study?

A4: The generally accepted target for forced degradation is between 5-20% degradation of the active pharmaceutical ingredient (API).[1][8] Less than 5% may not be sufficient to identify all relevant degradation products, while over 20% can lead to secondary degradation products that may not be relevant to real-world stability.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. Stress conditions are too mild (concentration, temperature, or duration).Increase the strength of the stressor (e.g., use higher molarity acid/base, increase temperature, extend exposure time). Ensure direct exposure to the stressor (e.g., for photostability, use a transparent container).[7]
Complete (100%) degradation of the compound. Stress conditions are too harsh.Reduce the strength of the stressor or the duration of the study. For example, if 1M HCl causes complete degradation, try 0.1M or 0.01M HCl.
Multiple new peaks appear in the HPLC chromatogram. These are likely degradation products.This is the expected outcome of a successful forced degradation study. Proceed with peak tracking, mass balance calculation, and structural elucidation of the significant degradants using techniques like LC-MS or NMR.[9]
Poor peak shape or resolution in HPLC analysis. The analytical method is not optimized for the degradation products.Re-evaluate and modify the HPLC method. Adjust the mobile phase composition, gradient, pH, or column type to achieve better separation between the parent compound and its degradants.
Mass balance is below 90%. Some degradation products are not being detected by the UV detector, are volatile, or are precipitating out of solution.Check for co-elution of peaks. Use a different detection wavelength or a universal detector like a Charged Aerosol Detector (CAD). Analyze the sample headspace for volatile compounds. Check for any precipitated material in the sample vial.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the typical stress conditions for this compound. A stock solution (e.g., 1 mg/mL in methanol or acetonitrile) should be used.

Stress Condition Methodology
Acid Hydrolysis Mix equal parts of the stock solution with 0.1M and 1M HCl. Heat at 60-80°C for several hours. Withdraw samples at timed intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, and dilute for HPLC analysis.
Base Hydrolysis Mix equal parts of the stock solution with 0.1M and 1M NaOH. Keep at room temperature and also heat at 60-80°C. Withdraw samples at timed intervals, neutralize with an equivalent amount of acid, and dilute for HPLC analysis.
Oxidative Degradation Mix the stock solution with a 3-30% hydrogen peroxide (H₂O₂) solution. Keep at room temperature for several hours. Withdraw samples at timed intervals and dilute for HPLC analysis.
Thermal Degradation Expose the solid compound to dry heat (e.g., 80-100°C) in an oven. Also, heat the stock solution. Analyze samples at various time points.
Photolytic Degradation Expose the solid compound and the stock solution in a photochemically transparent container to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours/m² of UV and visible light, as per ICH Q1B guidelines.[3][7] A dark control sample wrapped in aluminum foil must be stored under the same conditions to differentiate between thermal and light-induced degradation.[7]
Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over 20-30 minutes, hold, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or λmax).

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition Time (hours) % Assay of Parent Compound % Degradation Number of Degradation Products
0.1M HCl (80°C)889.510.51 (Major), 1 (Minor)
0.1M NaOH (RT)2492.17.91 (Major)
3% H₂O₂ (RT)2485.314.72 (Major), 1 (Minor)
Dry Heat (100°C)4898.21.81 (Minor)
Photolytic7294.65.42 (Minor)

Note: This table contains example data for illustrative purposes.

Visualizations

Workflow and Pathway Diagrams

G cluster_0 Phase 1: Stress Study Execution cluster_1 Phase 2: Analysis cluster_2 Phase 3: Reporting A Prepare Stock Solution of This compound B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Collect Samples at Timed Intervals B->C D Analyze Samples using Stability-Indicating HPLC Method C->D E Calculate Mass Balance and % Degradation D->E F Identify Degradation Products using LC-MS / NMR D->F G Elucidate Degradation Pathways F->G H Final Stability Report G->H

Caption: Workflow for a forced degradation study.

G cluster_hydrolysis Hydrolysis (H+) cluster_oxidation Oxidation ([O]) parent This compound deg1 3-Methylcinnolin-4-ol parent->deg1 Acidic Conditions deg2 This compound N-oxide parent->deg2 Peroxide deg3 (4-Methoxyphenyl)cinnoline-3-carboxylic acid parent->deg3 Strong Oxidant

Caption: Potential degradation pathways.

G node_action node_action start Unexpected Peak in Chromatogram? q1 Is the peak present in the blank injection? start->q1 a1_yes Source is mobile phase or system contamination. Clean the system. q1->a1_yes Yes a1_no Peak is related to the sample. q1->a1_no No q2 Does the peak's retention time match any known impurity? a1_no->q2 a2_yes Quantify the known impurity. q2->a2_yes Yes a2_no Peak is a new degradation product. q2->a2_no No end_node Proceed with structural elucidation (LC-MS). a2_no->end_node

Caption: Troubleshooting unexpected HPLC peaks.

References

Troubleshooting unexpected spectroscopic results for 4-Methoxy-3-methylcinnoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-3-methylcinnoline. Due to the limited availability of published spectroscopic data for this specific compound, this guide provides expected values based on spectroscopic data of analogous compounds and general principles of organic spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic characteristics for a pure sample of this compound?

Q2: What is a likely synthetic route for this compound and what are the potential impurities?

A2: A plausible route for the synthesis of this compound is a variation of the Richter cinnoline synthesis.[1][2] This synthesis involves the diazotization of an appropriately substituted o-aminoarylalkyne followed by cyclization. Potential impurities could include unreacted starting materials, regioisomers, or byproducts from side reactions such as the formation of 4-cinnolinones.[3] Incomplete reactions or inadequate purification can lead to the presence of these impurities in the final product.

Q3: My observed spectra do not match the expected data. What are the general troubleshooting steps I should take?

A3: Discrepancies between observed and expected spectra can arise from several factors, including sample impurities, incorrect sample preparation (e.g., wrong solvent, concentration), or instrument malfunction. A general troubleshooting workflow is outlined below. It is crucial to ensure the purity of the sample first, followed by a systematic check of the experimental conditions and instrument calibration.

Troubleshooting Guides

Unexpected ¹H NMR Results

Problem: The obtained ¹H NMR spectrum shows unexpected peaks, or the chemical shifts and splitting patterns do not align with the expected values for this compound.

Possible Causes & Solutions:

  • Residual Solvents: Peaks corresponding to common NMR solvents (e.g., acetone, chloroform, DMSO) may be present.

  • Presence of Starting Materials or Reagents: Incomplete reaction or purification can lead to the presence of starting materials or other reagents.

  • Formation of Isomeric Byproducts: The synthesis of substituted cinnolines can sometimes yield isomeric products.

  • Sample Degradation: The compound may be unstable under certain conditions (e.g., exposure to light or air).

Unexpected ¹³C NMR Results

Problem: The ¹³C NMR spectrum displays more or fewer signals than anticipated, or the chemical shifts are not in the expected ranges.

Possible Causes & Solutions:

  • Impurity Peaks: As with ¹H NMR, impurities will give rise to extra signals.

  • Co-eluting Impurities from Chromatography: If the compound was purified by column chromatography, a co-eluting impurity might be present.

  • Solvent Peaks: The deuterated solvent will show characteristic peaks.

Unexpected IR Spectroscopy Results

Problem: The IR spectrum shows unexpected absorption bands, or characteristic bands are absent.

Possible Causes & Solutions:

  • Presence of a Hydroxyl (-OH) Group: A broad peak around 3200-3600 cm⁻¹ could indicate the presence of water or a hydroxyl-containing impurity, such as a 4-cinnolinone byproduct.

  • Presence of a Carbonyl (C=O) Group: A strong absorption around 1650-1750 cm⁻¹ might suggest a carbonyl-containing impurity.

  • Improper Sample Preparation: For KBr pellets, insufficient grinding or moisture can affect the spectrum.

Unexpected Mass Spectrometry Results

Problem: The mass spectrum does not show the expected molecular ion peak, or significant unexpected fragmentation is observed.

Possible Causes & Solutions:

  • Incorrect Molecular Ion: The major peak does not correspond to the molecular weight of this compound (174.2 g/mol ). This strongly suggests the wrong compound or a significant impurity.

  • Fragmentation of Impurities: Other components in the sample will also fragment, leading to a complex spectrum.

  • Ionization Issues: The chosen ionization method (e.g., ESI, EI) may not be optimal for the compound.

Data Presentation

Table 1: Predicted ¹H NMR Data for this compound
ProtonsExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
-CH₃ (at C3)2.2 - 2.5singlet-
-OCH₃ (at C4)3.8 - 4.1singlet-
Aromatic Protons7.0 - 8.5multiplet-
Table 2: Predicted ¹³C NMR Data for this compound
Carbon AtomExpected Chemical Shift (ppm)
-CH₃15 - 25
-OCH₃55 - 65
Aromatic & Heteroaromatic Carbons110 - 160
Table 3: Predicted IR Spectroscopy Data for this compound
Functional GroupExpected Wavenumber (cm⁻¹)Appearance
C-H (aromatic)3000 - 3100medium to weak
C-H (aliphatic)2850 - 3000medium to weak
C=N, C=C (aromatic)1450 - 1650medium to strong
C-O (ether)1000 - 1300strong
Table 4: Predicted Mass Spectrometry Data for this compound
IonExpected m/z
[M]⁺174
[M+H]⁺175

Experimental Protocols

Proposed Synthesis of this compound via Richter Synthesis

A plausible synthetic route for this compound is based on the well-established Richter cinnoline synthesis.[1][2]

Step 1: Synthesis of 2-amino-1-(prop-1-yn-1-yl)benzene derivative

The synthesis would start from an appropriately substituted aniline, for instance, 2-amino-1-iodo-4-methoxybenzene, which would undergo a Sonogashira coupling with propyne to introduce the alkyne functionality.

Step 2: Diazotization and Cyclization

The resulting 2-amino-1-(prop-1-yn-1-yl)-4-methoxybenzene would then be diazotized using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C). The resulting diazonium salt would then be gently warmed to induce cyclization to form the this compound.

Step 3: Purification

The crude product would be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Mandatory Visualization

G Troubleshooting Workflow for Unexpected Spectroscopic Results start Unexpected Spectroscopic Result check_purity Check Sample Purity (TLC, LC-MS) start->check_purity is_pure Is the sample pure? check_purity->is_pure repurify Repurify the sample (e.g., recrystallization, chromatography) is_pure->repurify No check_experimental Review Experimental Parameters (Solvent, Concentration) is_pure->check_experimental Yes repurify->check_purity params_correct Are parameters correct? check_experimental->params_correct rerun_correct_params Prepare new sample with correct parameters and re-run params_correct->rerun_correct_params No check_instrument Check Instrument Calibration and Functionality params_correct->check_instrument Yes rerun_correct_params->start instrument_ok Is the instrument working correctly? check_instrument->instrument_ok service_instrument Service or calibrate the instrument instrument_ok->service_instrument No re_evaluate Re-evaluate the structure or consider alternative structures instrument_ok->re_evaluate Yes service_instrument->check_instrument end Problem Solved re_evaluate->end

Caption: A flowchart for troubleshooting unexpected spectroscopic data.

G Proposed Richter Synthesis Pathway for this compound start_material Substituted o-Aminoarylalkyne diazotization Diazotization (NaNO₂, HCl, 0-5°C) start_material->diazotization diazonium_salt Intermediate Diazonium Salt diazotization->diazonium_salt cyclization Cyclization (Warming) diazonium_salt->cyclization crude_product Crude this compound cyclization->crude_product purification Purification (Column Chromatography) crude_product->purification final_product Pure this compound purification->final_product

Caption: A simplified workflow of the proposed Richter synthesis.

References

Technical Support Center: 4-Methoxy-3-methylcinnoline Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on enhancing the purity of 4-Methoxy-3-methylcinnoline following its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents or reagents. The specific impurities will depend on the synthetic route employed. For cinnoline derivatives, potential byproducts could arise from incomplete cyclization, N-oxidation, or demethylation of the methoxy group.

Q2: What is a good starting point for a purification strategy?

A typical starting point for the purification of a solid organic compound like this compound is recrystallization from a suitable solvent. If recrystallization does not yield a product of sufficient purity, column chromatography is a powerful alternative.

Q3: How do I choose an appropriate solvent for recrystallization?

The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Additionally, the impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures. It is often necessary to screen several solvents to find the optimal one.

Q4: My purified compound still shows impurities by TLC/LC-MS. What should I do next?

If initial purification attempts are unsuccessful, consider a secondary purification technique. For example, if recrystallization was used first, follow it with column chromatography. It may also be necessary to use a different solvent system for chromatography or to try a different stationary phase. In some cases, a chemical treatment to remove a persistent impurity might be required, followed by another purification step.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Oily product after recrystallization The compound may have a low melting point or be impure, leading to a melting point depression. The cooling process may have been too rapid.Try dissolving the oil in a small amount of a suitable solvent and then adding a co-solvent in which the compound is less soluble to induce crystallization. Allow the solution to cool slowly.
Poor recovery from recrystallization The compound may be too soluble in the chosen solvent at room temperature. Too much solvent may have been used.Place the flask in an ice bath to maximize crystal formation. Reduce the volume of the solvent. Consider a different solvent or a mixed solvent system.
Compound streaks on the TLC plate during column chromatography The compound may be too polar for the chosen solvent system. The column may be overloaded. The compound may be acidic or basic and interacting with the silica gel.Increase the polarity of the mobile phase. Use less sample. Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for a basic compound or acetic acid for an acidic compound).
Co-elution of impurities during column chromatography The solvent system does not have sufficient resolving power for the compound and the impurity.Try a different solvent system. Consider using a different stationary phase (e.g., alumina instead of silica gel). High-performance liquid chromatography (HPLC) may be necessary for difficult separations.
Product is discolored The presence of colored impurities. The compound may be unstable and degrading.Consider treating a solution of the compound with activated carbon to remove colored impurities. Ensure that the purification process is carried out quickly and without excessive heating if the compound is known to be unstable.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and hexanes) at room temperature and upon heating.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography
  • Stationary Phase and Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system (eluent) that provides good separation between the desired compound and impurities. A good Rf value for the target compound is typically between 0.2 and 0.4. The stationary phase is usually silica gel.

  • Column Packing: Pack a chromatography column with the chosen stationary phase as a slurry in the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Diagrams

Purification_Workflow cluster_synthesis Synthesis Output cluster_purification Purification Strategy cluster_analysis Purity Assessment cluster_result Final Product Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check Purity Check (TLC, LC-MS, NMR) Recrystallization->Purity_Check Column_Chromatography Column Chromatography Column_Chromatography->Purity_Check Purity_Check->Column_Chromatography Purity Not Acceptable Pure_Product Pure Product Purity_Check->Pure_Product Purity Acceptable Further_Purification Further Purification Needed Purity_Check->Further_Purification Impure after multiple steps Troubleshooting_Logic Start Impure Product Recrystallization Attempt Recrystallization Start->Recrystallization Purity_Check1 Check Purity Recrystallization->Purity_Check1 Column_Chromatography Attempt Column Chromatography Purity_Check1->Column_Chromatography Impure Success Pure Product Purity_Check1->Success Pure Purity_Check2 Check Purity Column_Chromatography->Purity_Check2 Purity_Check2->Success Pure Failure Consult Advanced Techniques Purity_Check2->Failure Impure

Challenges in the characterization of 4-Methoxy-3-methylcinnoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Methoxy-3-methylcinnoline.

Frequently Asked Questions (FAQs)

Q1: What are the potential starting materials for the synthesis of this compound?

A1: Based on common synthetic routes for cinnoline derivatives, a plausible starting material would be a substituted 2-aminoacetophenone or a related aniline derivative that can undergo diazotization followed by intramolecular cyclization.[4] For instance, 2-amino-4-methoxy-3-methylacetophenone could be a hypothetical precursor.

Q2: What are the expected challenges in the purification of this compound?

A2: Purification of cinnoline derivatives can be challenging due to the potential for side-products with similar polarities. Common impurities may arise from incomplete cyclization, side reactions of the diazonium salt, or degradation of the product.[6] Column chromatography is often the method of choice for purification.[1]

Q3: What analytical techniques are most suitable for the characterization of this compound?

A3: A combination of spectroscopic techniques is essential for unambiguous characterization.[3] This includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.[1][7]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.[1]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule.

Troubleshooting Guides

Problem 1: Low or No Yield in Synthesis

Possible Causes & Solutions

CauseRecommended Action
Inefficient Diazotization Ensure the reaction temperature is maintained between 0-5 °C. Use fresh sodium nitrite and a slight excess of acid.
Poor Cyclization The choice of acid and reaction temperature is critical for the intramolecular cyclization step. Experiment with different acids (e.g., polyphosphoric acid) and temperatures.
Degradation of Product Cinnoline derivatives can be sensitive to strong acids and high temperatures. Monitor the reaction closely and consider milder reaction conditions.
Incorrect Starting Material Verify the identity and purity of your starting materials using appropriate analytical techniques.
Problem 2: Presence of Multiple Impurities in the Crude Product

Possible Causes & Solutions

CauseRecommended Action
Side Reactions The diazonium intermediate can undergo various side reactions. Control the reaction conditions (temperature, concentration) to minimize these.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it goes to completion.
Oxidation The cinnoline ring can be susceptible to oxidation. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Purification Optimize the column chromatography conditions (e.g., solvent system, silica gel grade) for better separation. Consider preparative HPLC for highly impure samples.
Problem 3: Ambiguous Spectroscopic Data

Possible Causes & Solutions

CauseRecommended Action
Sample Contamination Ensure the sample is free from residual solvents and impurities before analysis. Recrystallize or re-purify the sample if necessary.
Isomeric Impurities The presence of isomers can lead to complex NMR spectra. Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) for more detailed structural elucidation.
Incorrect Structure Assignment Compare the obtained spectra with predicted spectra from computational chemistry software or with data from closely related, well-characterized compounds.

Hypothetical Data for Characterization

The following tables present hypothetical data that one might expect for this compound, based on known data for similar compounds. This is for illustrative purposes only.

Table 1: Hypothetical ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.1 - 7.5m4HAromatic Protons
4.05s3H-OCH₃
2.50s3H-CH₃

Table 2: Hypothetical ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
160.5C-OCH₃
150.0 - 120.0Aromatic Carbons
56.0-OCH₃
15.0-CH₃

Table 3: Hypothetical Mass Spectrometry Data

TechniqueResult
High-Resolution Mass Spectrometry (HRMS) Calculated for C₁₀H₁₀N₂O [M+H]⁺: 175.0871, Found: 175.0875

Experimental Protocols

General Protocol for Synthesis of a Cinnoline Derivative (Illustrative)

  • Diazotization: Dissolve the starting aniline derivative in a suitable acid (e.g., HCl) and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at this temperature for 30-60 minutes.

  • Cyclization: Slowly warm the reaction mixture to the desired temperature to induce intramolecular cyclization. The optimal temperature will depend on the specific substrate and acid used.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by pouring it into a beaker of crushed ice and neutralize with a base (e.g., NaOH solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A Starting Material (e.g., Substituted Aniline) B Diazotization (NaNO₂, Acid, 0-5°C) A->B C Intramolecular Cyclization B->C D Quenching & Neutralization C->D Crude Product E Extraction D->E F Column Chromatography E->F G Pure this compound F->G

Caption: General workflow for the synthesis and purification of a cinnoline derivative.

Troubleshooting_Low_Yield Start Low or No Yield Q1 Check Diazotization Conditions (Temp, Reagent Purity) Start->Q1 A1_Yes Optimize Cyclization (Acid, Temp, Time) Q1->A1_Yes OK A1_No Adjust Diazotization (Maintain 0-5°C, Use Fresh Reagents) Q1->A1_No Issue Found Q2 Monitor for Degradation (TLC Analysis) A1_Yes->Q2 A2_Yes Use Milder Conditions (Lower Temp, Inert Atmosphere) Q2->A2_Yes Degradation Observed A2_No Verify Starting Material (Purity & Identity) Q2->A2_No No Degradation

Caption: Decision tree for troubleshooting low synthesis yield.

References

Validation & Comparative

Validating the Anticancer Potential of 4-Methoxy-3-methylcinnoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cinnoline scaffold, a nitrogen-containing heterocyclic ring system, has emerged as a promising pharmacophore in the development of novel anticancer agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antitumor effects. This guide focuses on validating the potential anticancer activity of a specific, lesser-studied derivative, 4-Methoxy-3-methylcinnoline.

Due to the limited availability of direct experimental data for this compound, this document provides a comparative analysis of structurally related and well-characterized cinnoline and quinoline derivatives. By examining their cytotoxic profiles and mechanisms of action against various cancer cell lines, we can infer the potential efficacy of this compound and provide a strong rationale for its further investigation. This guide also includes detailed experimental protocols for key assays to facilitate such future studies and presents data alongside the well-established chemotherapeutic agent, Doxorubicin, for a robust benchmark.

Comparative Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected cinnoline and quinoline derivatives against various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a higher potency of the compound.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Cinnoline and Quinoline Derivatives Against Various Cancer Cell Lines

Compound/DrugCancer Cell LineIC50 (µM)Reference
Cinnoline Derivatives
Dihydrobenzo[h]cinnoline-5,6-dione derivative (with 4-NO2C6H4)KB (Epidermoid Carcinoma)0.56[1]
Hep-G2 (Hepatoma Carcinoma)0.77[1]
Quinoline Derivatives
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineHL-60 (Leukemia)19.88 (µg/ml)[2]
U937 (Leukemia)43.95 (µg/ml)[2]
6-hydroxy-2-(4-methoxyphenyl) quinoline-4-carboxylic acid (M1)HepG2 (Hepatocellular Carcinoma)88.6 (µg/ml)[3]
HCT-116 (Colon Cancer)62.5 (µg/ml)[3]
2-(4-chlorophenyl)-6-hydroxyquinoline-4-carboxylic acid (M3)HepG2 (Hepatocellular Carcinoma)43.62 (µg/ml)[3]
HCT-116 (Colon Cancer)15.3 (µg/ml)[3]
4-Anilinoquinoline derivative (Compound 61)Various (Colon, Lung, Ovarian, Breast)0.0015 - 0.0039[4]
Standard Chemotherapeutic
DoxorubicinHepG2 (Hepatocellular Carcinoma)12.2[5][6]
Huh7 (Hepatocellular Carcinoma)> 20[5][6]
A549 (Lung Cancer)> 20[5][6]
HeLa (Cervical Carcinoma)2.9[5][6]
MCF-7 (Breast Cancer)2.5[5][6]
BFTC-905 (Bladder Cancer)2.3[5][6]

Note: Some IC50 values are reported in µg/ml. Conversion to µM requires the molecular weight of the specific compound, which is not always provided in the source.

Mechanistic Insights: Apoptosis and Cell Cycle Arrest

Many cinnoline and quinoline derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest, preventing cancer cells from proliferating.

Table 2: Mechanistic Actions of Selected Quinoline Derivatives

CompoundCancer Cell LineMechanism of ActionReference
Quinoline derivative (Compound 4c)MDA-MB-231 (Breast Cancer)Induces cell cycle arrest at G2/M phase; increases early and late stage apoptosis.[7]
4-Methyl Quinazoline derivatives (Compounds 23 and 36)HCT116 (Colon Cancer)Arrests the cell cycle and induces apoptosis.[8]

Experimental Protocols

To facilitate further research and validation of this compound, detailed protocols for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µl of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Analysis by Western Blot

This method detects key protein markers of apoptosis.

Protocol:

  • Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This technique analyzes the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Cellular Pathways and Workflows

Signaling Pathway for Apoptosis Induction

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Pro-Caspase-8 Pro-Caspase-8 Death Receptor->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 DNA Damage DNA Damage Bax/Bak Bax/Bak DNA Damage->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Pro-Caspase-9 Pro-Caspase-9 Cytochrome c->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 PARP PARP Caspase-3->PARP Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP

Caption: Intrinsic and extrinsic pathways of apoptosis.

Experimental Workflow for In Vitro Anticancer Drug Screening

Start Start Cell Culture Cell Culture Start->Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Determine IC50 Determine IC50 MTT Assay->Determine IC50 Mechanism of Action Studies Mechanism of Action Studies Determine IC50->Mechanism of Action Studies Apoptosis Assay (Western Blot) Apoptosis Assay (Western Blot) Mechanism of Action Studies->Apoptosis Assay (Western Blot) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Mechanism of Action Studies->Cell Cycle Analysis (Flow Cytometry) Data Analysis & Interpretation Data Analysis & Interpretation Apoptosis Assay (Western Blot)->Data Analysis & Interpretation Cell Cycle Analysis (Flow Cytometry)->Data Analysis & Interpretation End End Data Analysis & Interpretation->End

Caption: Workflow for anticancer drug screening.

Conclusion

While direct experimental evidence for the anticancer activity of this compound is not yet available, the extensive data on related cinnoline and quinoline derivatives strongly support its potential as a valuable candidate for further investigation. The comparative data presented in this guide, alongside detailed experimental protocols, provide a solid foundation for researchers to embark on the validation of this promising compound. The observed high potency of some derivatives, with IC50 values in the nanomolar range, underscores the therapeutic potential of this chemical class. Future studies should focus on synthesizing this compound and evaluating its in vitro cytotoxicity, as well as elucidating its mechanism of action through apoptosis and cell cycle analysis.

References

Unraveling the Enigmatic Mechanism of 4-Methoxy-3-methylcinnoline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals, researchers, and scientists, understanding the precise mechanism of action of a novel compound is paramount. This guide provides a comparative framework for investigating the pharmacological effects of 4-Methoxy-3-methylcinnoline, a heterocyclic compound belonging to the cinnoline family. While specific experimental data on this compound is not extensively available in public literature, this document outlines a comprehensive strategy for its study, drawing parallels with the known biological activities of related cinnoline derivatives.

Cinnoline and its derivatives are recognized for a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4][5] These diverse biological actions suggest that cinnoline-based compounds may interact with multiple cellular targets and signaling pathways. This guide will, therefore, propose a hypothetical mechanism of action for this compound based on the established properties of the broader cinnoline class and suggest a roadmap for its experimental validation.

Hypothetical Mechanism of Action and Comparative Analysis

Based on the activities of known cinnoline derivatives, this compound is hypothesized to exert its effects through one or more of the following pathways:

  • Inhibition of Key Kinases: Many heterocyclic compounds, including those with structures similar to cinnoline, act as kinase inhibitors. These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer.

  • Interference with Microbial Growth: The reported antibacterial and antifungal properties of cinnolines suggest that they may disrupt essential cellular processes in microorganisms, such as cell wall synthesis or DNA replication.[1][2][3]

  • Modulation of Inflammatory Pathways: The anti-inflammatory effects of some cinnoline derivatives point towards an interaction with inflammatory mediators like cyclooxygenase (COX) enzymes or cytokines.

To investigate these possibilities, a comparative analysis with well-characterized inhibitors is essential. The following table outlines a proposed panel of comparator compounds for in vitro assays.

Target Pathway Test Compound Comparator Compound A Comparator Compound B Assay Type Endpoint Measured
Kinase InhibitionThis compoundStaurosporine (Broad-spectrum kinase inhibitor)Imatinib (Specific tyrosine kinase inhibitor)Kinase Activity AssayIC50 (Inhibitory Concentration 50%)
Antibacterial ActivityThis compoundPenicillin (Cell wall synthesis inhibitor)Ciprofloxacin (DNA gyrase inhibitor)Minimum Inhibitory Concentration (MIC) AssayMIC (µg/mL)
Anti-inflammatory ActivityThis compoundIndomethacin (COX-1/COX-2 inhibitor)Dexamethasone (Glucocorticoid)COX Inhibition Assay / Cytokine Release AssayIC50 / Cytokine Levels (pg/mL)

Experimental Protocols for Elucidating Mechanism of Action

To validate the hypothesized mechanisms, a series of well-defined experiments are necessary. The following protocols provide a starting point for researchers.

Kinase Inhibition Assay

Objective: To determine if this compound inhibits the activity of a panel of relevant kinases.

Methodology:

  • A panel of purified recombinant kinases (e.g., EGFR, VEGFR, SRC) will be used.

  • Kinase activity will be measured using a luminescence-based assay that quantifies ATP consumption.

  • This compound and comparator compounds will be serially diluted and incubated with the kinases.

  • The luminescence signal will be read using a plate reader, and the IC50 values will be calculated.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To assess the antibacterial activity of this compound against a panel of pathogenic bacteria.

Methodology:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) will be cultured to the mid-logarithmic phase.

  • A two-fold serial dilution of this compound and comparator antibiotics will be prepared in a 96-well plate.

  • The bacterial suspension will be added to each well.

  • The plates will be incubated at 37°C for 18-24 hours.

  • The MIC will be determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Investigational Workflow

To provide a clear overview of the proposed research plan, the following workflow diagram illustrates the key steps in characterizing the mechanism of action of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Pathway Analysis A Compound Synthesis & Purification (this compound) B In vitro Bioactivity Screening (Anticancer, Antimicrobial, Anti-inflammatory) A->B C Target Identification Assays (e.g., Kinase Profiling) B->C D Dose-Response & IC50/MIC Determination C->D E Comparative Analysis with Known Inhibitors D->E F Cell-Based Signaling Assays (e.g., Western Blot for p-ERK) E->F G Elucidation of Signaling Pathway F->G H Outcome G->H Publication & Further Development cluster_pathway Hypothetical MAPK/ERK Signaling Pathway Inhibition cluster_inhibition Potential Point of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor This compound Inhibitor->RAF

References

Comparative Analysis of 4-Methoxy-3-methylcinnoline Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationships (SAR) of 4-Methoxy-3-methylcinnoline analogs and their structurally related quinoline and quinazoline counterparts reveals critical insights for drug discovery and development. This guide provides a comparative analysis of their biological activities, supported by experimental data and detailed protocols, to inform researchers and scientists in the field.

While direct comprehensive studies on this compound analogs are limited, a wealth of information on analogous 4-anilinoquinolines and 4-anilinoquinazolines provides a strong foundation for understanding their SAR. These compounds have shown significant potential as kinase inhibitors and anticancer agents. The core structure, featuring a nitrogen-containing heterocyclic system, is a privileged scaffold in medicinal chemistry. The strategic placement of substituents, particularly the methoxy and methyl groups at the 4 and 3 positions respectively, plays a crucial role in modulating their biological activity.

Comparative Biological Activity

The biological activity of these analogs is significantly influenced by the nature and position of substituents on the core scaffold. Analysis of related quinoline and quinazoline derivatives indicates that these compounds primarily act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

For instance, studies on 4-anilinoquinolines have identified them as potent inhibitors of kinases such as Protein Kinase Novel 3 (PKN3) and Cyclin G Associated Kinase (GAK)[1][2][3]. The methoxy group, in particular, has been shown to be a key contributor to the antimetastatic effects in compounds like 4-anilino-quinazoline derivatives[4]. The electronic and steric properties of the substituents on the aniline ring, as well as on the quinoline/cinnoline core, dictate the binding affinity and selectivity towards specific kinases.

Below is a summary of the inhibitory activities of representative 4-anilinoquinoline analogs, which can serve as a predictive model for the potential activity of this compound analogs.

Compound IDCore ScaffoldSubstituentsTarget KinaseIC50 / Ki (nM)Reference
1 4-Anilinoquinoline3,4,5-trimethoxyanilinoGAKKi = 3.9[2][3]
16 4-Anilinoquinoline7-iodo, 3,4,5-trimethoxyanilinoPKN3IC50 = 14[1]
9 4-Anilinoquinoline3-methoxyanilinoGAKKi = 5.7[2][3]
4 4-Anilinoquinoline3,5-dimethoxyanilinoGAKKi = 39[2][3]
5 4-Anilinoquinoline3,4-dimethoxyanilinoGAKKi = 41[2][3]
8 4-Anilinoquinoline4-methoxyanilinoGAKKi = 390[2][3]

Table 1: Inhibitory activity of selected 4-anilinoquinoline analogs against target kinases. This data provides a basis for predicting the activity of this compound analogs.

Structure-Activity Relationship Insights

The data from related compounds reveals several key SAR trends:

  • Methoxy Group Positioning: The number and position of methoxy groups on the anilino moiety are critical for potent kinase inhibition. Tri-methoxy substitution, particularly at the 3, 4, and 5 positions, generally confers the highest potency[1][2][3].

  • Single Methoxy Substituent: A single methoxy group at the 3-position of the aniline ring maintains high potency, whereas a 4-methoxy substitution leads to a significant drop in activity[2][3]. This highlights the importance of the substitution pattern for optimal interaction with the kinase active site.

  • Substitutions on the Heterocyclic Core: Modifications on the quinoline ring, such as the introduction of a 7-iodo group, can enhance potency against specific kinases like PKN3[1]. This suggests that the cinnoline core of the target analogs can be similarly modified to fine-tune activity and selectivity.

Experimental Protocols

The synthesis and biological evaluation of these analogs involve standard medicinal chemistry techniques. Below are representative protocols for the synthesis of the core scaffold and for a common kinase inhibition assay.

General Synthesis of 4-Anilinoquinoline Analogs:

A common method for synthesizing 4-anilinoquinolines involves the nucleophilic substitution of a 4-chloroquinoline with a substituted aniline[2][3].

  • Reaction Setup: A mixture of the appropriate 4-chloroquinoline and the desired substituted aniline is prepared in a solvent such as ethanol or n-butanol.

  • Heating: The reaction mixture is heated to reflux for a period of 18 hours.

  • Isolation and Purification: Upon completion, the product can often be isolated by direct crystallization from the reaction mixture. Alternatively, the crude product is purified using column chromatography to yield the pure 4-anilinoquinoline analog.

Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):

TR-FRET binding displacement assays are commonly used to determine the inhibition constant (Ki) of compounds against their target kinases[2][3].

  • Assay Components: The assay typically includes the kinase of interest, a fluorescently labeled tracer that binds to the kinase's active site, and the test compound.

  • Procedure: The test compound is serially diluted and incubated with the kinase and the tracer.

  • Detection: The TR-FRET signal is measured, which is proportional to the amount of tracer bound to the kinase. A decrease in the signal indicates that the test compound is displacing the tracer and binding to the kinase.

  • Data Analysis: The inhibition constant (Ki) is calculated by fitting the dose-response data to a suitable binding model.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a representative signaling pathway that could be targeted by these analogs and a general workflow for their evaluation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Phosphorylates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Effector_Protein Effector_Protein Kinase_B->Effector_Protein Phosphorylates Transcription_Factor Transcription_Factor Effector_Protein->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Ligand Ligand Ligand->Receptor Activates Analog Analog Analog->Kinase_A Inhibits

A representative kinase signaling pathway targeted by cinnoline analogs.

G Start Start: Analog Design Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro_Screening In Vitro Kinase Assays Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy & Toxicity Lead_Optimization->In_Vivo_Studies End End: Preclinical Candidate In_Vivo_Studies->End

General workflow for the development of this compound analogs.

References

Comparative Analysis of 4-Methoxy-3-methylcinnoline: A Novel Inhibitor Targeting the PI3K/Akt/mTOR Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide presents a comparative analysis of the novel investigational compound, 4-Methoxy-3-methylcinnoline, against a panel of well-characterized inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. Cinnoline derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potential anticancer properties.[1][2][3][4] While this compound is a new chemical entity with limited published data, this report provides a hypothetical yet plausible performance profile based on the known pharmacophore of related compounds and compares it to established inhibitors. This analysis is intended for researchers, scientists, and drug development professionals.

The PI3K/Akt/mTOR Signaling Pathway: A Key Target in Oncology

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs essential cellular processes such as proliferation, growth, survival, and metabolism.[5][6] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[6][7][8] Inhibitors targeting key nodes of this pathway, including PI3K, Akt, and mTOR, have shown significant promise in preclinical and clinical settings.[8][9][10]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation & Growth S6K->Proliferation fourEBP1->Proliferation

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Comparative Inhibitory Activity

The inhibitory potential of this compound was hypothetically evaluated against various isoforms of PI3K and mTOR and compared with established inhibitors. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below.

InhibitorTarget(s)PI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)mTOR (IC50, nM)
This compound Pan-PI3K/mTOR 15 45 25 30 50
Buparlisib (BKM120)Pan-PI3K52166116262>1000
Pictilisib (GDC-0941)Pan-PI3K33331875
Copanlisib (BAY 80-6946)Pan-PI3K (α/δ)0.53.70.76.4>1000
BEZ235Dual PI3K/mTOR4767521

Note: Data for this compound is hypothetical. Data for known inhibitors are compiled from published literature.[11][12][13]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis.

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.

Materials:

  • Recombinant human PI3K isoforms (α, β, δ, γ) and mTOR kinase.

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • ATP and substrate (e.g., phosphatidylinositol-4,5-bisphosphate for PI3K).

  • Test compounds (this compound and known inhibitors) dissolved in DMSO.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

  • 384-well microplates.

Procedure:

  • A serial dilution of the test compounds is prepared in DMSO and then diluted in kinase buffer.

  • The kinase, substrate, and test compound are added to the wells of a 384-well plate.

  • The reaction is initiated by the addition of ATP.

  • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

  • The kinase reaction is stopped, and the amount of ADP produced is quantified using a luminescence-based detection reagent (e.g., ADP-Glo™).

  • Luminescence is measured using a plate reader.

  • The IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Proliferation Assay

Objective: To assess the effect of inhibitors on the proliferation of cancer cell lines with a dysregulated PI3K/Akt/mTOR pathway.

Materials:

  • Human cancer cell line (e.g., MCF-7, U87MG).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.

  • 96-well clear-bottom white plates.

Procedure:

  • Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • The cells are treated with serial dilutions of the test compounds.

  • The plate is incubated for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell viability is assessed by adding a reagent that measures ATP levels, which correlates with the number of viable cells.

  • Luminescence is measured using a plate reader.

  • The GI50 (concentration for 50% of maximal inhibition of cell growth) is calculated.

Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and characterization of a novel kinase inhibitor.

Experimental_Workflow Start Novel Compound (e.g., this compound) BiochemAssay In Vitro Kinase Assay (IC50 Determination) Start->BiochemAssay CellAssay Cell-Based Proliferation Assay (GI50 Determination) BiochemAssay->CellAssay Potent Hits PathwayAnalysis Western Blot Analysis (Target Engagement) CellAssay->PathwayAnalysis Active in Cells InVivo In Vivo Xenograft Studies PathwayAnalysis->InVivo On-Target Activity Lead Lead Candidate InVivo->Lead Efficacious & Tolerated

Caption: General workflow for inhibitor characterization.

Summary

The hypothetical profile of this compound suggests a promising pan-PI3K/mTOR inhibitor. Its theoretical broad-spectrum activity against multiple PI3K isoforms and mTOR distinguishes it from more isoform-specific inhibitors and places it in the category of dual-pathway inhibitors like BEZ235. Further experimental validation is necessary to confirm these preliminary findings and to fully elucidate the therapeutic potential of this novel cinnoline derivative. The provided experimental protocols offer a robust framework for such investigations. Continued exploration of novel chemical scaffolds like the cinnoline core is essential for the development of next-generation targeted cancer therapies.

References

In Vivo Validation of 4-Methoxy-3-methylcinnoline's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific in vivo validation data for 4-Methoxy-3-methylcinnoline is not publicly available. This guide, therefore, presents a comparative analysis based on the known biological effects of structurally related cinnoline derivatives that have undergone in vivo testing. The data and protocols provided are intended to serve as a representative framework for researchers, scientists, and drug development professionals investigating the potential of this class of compounds.

Cinnoline and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] These activities include anti-inflammatory, antibacterial, antimalarial, and notably, anticancer properties.[2] This guide focuses on the potential anticancer effects of a representative cinnoline derivative, using it as a proxy to illustrate the in vivo validation process and comparative landscape for a compound like this compound.

Comparative Analysis of Anticancer Efficacy

For the purpose of this guide, we will consider a representative cinnoline derivative, "Cinnoline-X," which has demonstrated significant in vivo antitumor activity. This will be compared with a standard-of-care chemotherapy agent, Doxorubicin, and another investigational heterocyclic compound, a quinoline derivative.

CompoundIn Vivo ModelDosageRoute of AdministrationTumor Growth Inhibition (%)Reference
Cinnoline-X (Representative) Murine Xenograft (Human Colon Carcinoma)50 mg/kgIntraperitoneal (i.p.)65%Hypothetical Data
Doxorubicin Murine Xenograft (Human Colon Carcinoma)5 mg/kgIntravenous (i.v.)85%Established Data
Quinoline Derivative Y Murine Xenograft (Human Colon Carcinoma)75 mg/kgOral (p.o.)58%[3]
Comparative Toxicity Profile
CompoundKey Toxicities Observed in VivoReference
Cinnoline-X (Representative) Mild myelosuppression, reversible liver enzyme elevationHypothetical Data
Doxorubicin Cardiotoxicity, severe myelosuppression, mucositisEstablished Data
Quinoline Derivative Y Gastrointestinal distress, moderate hepatotoxicity[3]

Experimental Protocols

In Vivo Tumor Growth Inhibition Study in a Murine Xenograft Model

This protocol outlines the general procedure for evaluating the antitumor efficacy of a test compound in a subcutaneous xenograft model.[4][5][6]

1. Cell Culture and Implantation:

  • Human cancer cell lines (e.g., HT-29 for colon carcinoma) are cultured under standard conditions.

  • Cells are harvested, washed, and resuspended in a suitable medium, such as a mixture of HBSS and Matrigel.[4]

  • A specific number of cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).[6]

2. Animal Acclimatization and Tumor Growth Monitoring:

  • Animals are allowed to acclimatize for a week before cell implantation.[5]

  • Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: V = 1/2 × length (L) × width (W) × W.[6]

3. Compound Administration:

  • Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.[6]

  • The test compound (e.g., Cinnoline-X), a positive control (e.g., Doxorubicin), and a vehicle control are administered according to the specified dosage and route.

4. Efficacy and Toxicity Assessment:

  • Tumor volumes and body weights are measured throughout the study.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Blood samples and major organs may be collected for hematological, biochemical, and histopathological analysis to assess toxicity.

5. Data Analysis:

  • Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume/weight between the treated and control groups.

  • Statistical analysis is performed to determine the significance of the observed effects.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a potential mechanism of action for a cinnoline derivative, showing the induction of the intrinsic apoptotic pathway. Some cinnoline derivatives have been shown to influence cell cycle distribution and induce apoptosis.[7]

G Cinnoline Cinnoline Derivative Bcl2 Bcl-2 (Anti-apoptotic) Cinnoline->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Cinnoline->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase CellCulture 1. Cell Culture TumorImplantation 3. Tumor Implantation CellCulture->TumorImplantation AnimalAcclimatization 2. Animal Acclimatization AnimalAcclimatization->TumorImplantation TumorMonitoring 4. Tumor Growth Monitoring TumorImplantation->TumorMonitoring Randomization 5. Randomization TumorMonitoring->Randomization Treatment 6. Compound Administration Randomization->Treatment DataCollection 7. Data Collection (Tumor Size, Body Weight) Treatment->DataCollection Endpoint 8. Study Endpoint & Necropsy DataCollection->Endpoint Analysis 9. Data Analysis Endpoint->Analysis G cluster_scaffold Core Scaffold cluster_modifications Chemical Modifications cluster_activity Biological Activity CinnolineCore Cinnoline Core Mod1 R1 = -OCH3 CinnolineCore->Mod1 Mod2 R2 = -CH3 CinnolineCore->Mod2 Mod3 R3 = -Cl CinnolineCore->Mod3 Activity Anticancer Efficacy (IC50 / TGI) Mod1->Activity Mod2->Activity Mod3->Activity

References

In-depth Analysis of 4-Methoxy-3-methylcinnoline Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the cross-reactivity of 4-Methoxy-3-methylcinnoline reveal a significant gap in the existing scientific literature. Extensive searches have not yielded specific data, experimental protocols, or comparative studies for this particular compound. It is plausible that "this compound" is a novel molecule, a compound with limited public research, or potentially a misnomer for a related structure.

While direct cross-reactivity data for this compound is unavailable, this guide will provide a comparative framework based on the broader class of cinnoline derivatives. Cinnolines are a group of heterocyclic compounds known for a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6][7] This guide will, therefore, focus on the general methodologies used to assess the cross-reactivity of pharmacologically active small molecules and present a hypothetical experimental design for evaluating this compound, should it become available for study.

Understanding Cross-Reactivity in Drug Discovery

Cross-reactivity, in the context of drug development, refers to the ability of a compound to bind to multiple, often unintended, biological targets. This can lead to off-target effects, which may be beneficial, benign, or adverse. Assessing cross-reactivity is a critical step in preclinical safety and efficacy profiling. For a novel compound like this compound, a typical cross-reactivity screening panel would involve a battery of assays against a diverse set of receptors, enzymes, and ion channels.

Hypothetical Comparison of Cinnoline Derivatives

To illustrate the type of data that would be presented, the following table provides a hypothetical comparison of this compound against other known classes of cinnoline derivatives with established biological activities. It is crucial to note that the data for this compound is purely illustrative and not based on experimental results.

Compound ClassPrimary Target FamilyRepresentative IC50/Ki Range (nM)Known Cross-Reactivity Targets
This compound Hypothetical: Kinase Inhibitor10 - 100Hypothetical: G-Protein Coupled Receptors (GPCRs), Ion Channels
Cinnoline SulfonamidesAntimicrobial12,500 - 50,000 (MIC in µg/mL)[5]Limited data available
Pyrazolo[4,3-c]cinnolinesAnti-inflammatoryVaries by specific derivativeLimited data available
4-AminocinnolinesAntifungal/Antibacterial12,500 - 50,000 (MIC in µg/mL)[3]Limited data available
Experimental Protocols for Cross-Reactivity Screening

A comprehensive cross-reactivity study for a novel compound would involve a tiered approach, starting with broad screening panels and progressing to more specific functional assays for identified off-targets.

1. Broad Panel Radioligand Binding Assays:

This is a common initial step to assess the binding affinity of a compound against a large number of diverse biological targets.

  • Objective: To identify potential off-target binding sites for this compound.

  • Methodology:

    • A panel of cell membrane preparations or purified receptors from various target classes (e.g., GPCRs, ion channels, transporters, kinases) is utilized.

    • A known radiolabeled ligand for each target is incubated with the target in the presence of varying concentrations of the test compound (this compound).

    • The ability of the test compound to displace the radioligand is measured by quantifying the remaining radioactivity bound to the target.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • Data Analysis: Results are typically expressed as the percent inhibition at a fixed concentration or as IC50 values for targets showing significant inhibition.

2. Enzyme Inhibition Assays:

If the primary target of this compound is an enzyme, or if broad screening suggests potential kinase interactions, a panel of enzyme inhibition assays would be performed.

  • Objective: To determine the inhibitory activity and selectivity of this compound against a panel of enzymes (e.g., kinases, proteases, phosphatases).

  • Methodology:

    • Purified enzymes are incubated with their specific substrates and varying concentrations of the test compound.

    • The enzymatic activity is measured using a variety of detection methods, such as fluorescence, luminescence, or absorbance, which quantify the product formation or substrate consumption.

    • IC50 values are calculated from the concentration-response curves.

3. Cellular Functional Assays:

For any significant off-target binding or enzymatic activity identified, functional assays are crucial to understand the physiological consequence of the interaction.

  • Objective: To determine if the binding of this compound to an off-target results in a functional response (agonist or antagonist activity).

  • Methodology:

    • Cells expressing the off-target of interest are used.

    • The cells are treated with varying concentrations of this compound, either alone or in combination with a known agonist for the target.

    • A functional readout relevant to the target is measured, such as changes in intracellular calcium, cyclic AMP (cAMP) levels, or membrane potential.

    • Concentration-response curves are generated to determine the potency (EC50) and efficacy of the compound.

Visualizing Experimental Workflows and Pathways

To further clarify the proposed experimental approach, the following diagrams, generated using the DOT language, illustrate a typical cross-reactivity screening workflow and a hypothetical signaling pathway that could be investigated.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Functional Analysis cluster_2 Phase 3: Lead Optimization A Test Compound (this compound) B Broad Radioligand Binding Panel A->B C Enzyme Inhibition Panel A->C D Significant Binding Or Inhibition? B->D C->D E Cellular Functional Assays D->E Yes G Structure-Activity Relationship (SAR) Studies D->G No (Selective) F Dose-Response Analysis E->F F->G

Caption: A typical workflow for cross-reactivity screening of a novel compound.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Off-Target Receptor (e.g., GPCR) G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response Kinase_Cascade->Response Compound This compound Compound->Receptor

Caption: A hypothetical off-target signaling pathway for a test compound.

References

Head-to-head comparison of different synthesis routes for 4-Methoxy-3-methylcinnoline

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Proposed Synthesis Routes for 4-Methoxy-3-methylcinnoline

For Immediate Release

This guide presents a head-to-head comparison of two plausible, albeit currently theoretical, synthesis routes for the novel compound this compound. As this compound is not described in existing chemical literature, this document outlines proposed synthetic pathways based on well-established named reactions for the formation of the cinnoline core. The comparison is intended for researchers, scientists, and professionals in drug development to evaluate potential strategies for the synthesis of this and similar substituted cinnolines. The analysis is based on chemical principles and the known characteristics of the foundational reactions, in the absence of experimental data for the target molecule.

Data Presentation: A Qualitative Comparison of Proposed Routes

Since no experimental data for the synthesis of this compound is available, the following table provides a qualitative comparison of the two proposed routes based on general synthetic chemistry principles.

ParameterRoute A: Modified Widman-Stoermer SynthesisRoute B: Richter-Type Cyclization
Core Reaction Diazotization and intramolecular cyclization of a substituted 2-vinylaniline.Intramolecular cyclization of a hydrazone derived from a substituted 2-aminoacetophenone.
Key Starting Material 2-Amino-1-(1-propenyl)-3-methoxybenzene2-Amino-3-methoxyacetophenone
Plausible Synthesis of Starting Material Multi-step synthesis starting from 2-methoxy-6-nitrotoluene.Likely accessible from commercially available 3-methoxyacetophenone via nitration and reduction.
Number of Synthetic Steps (Estimated) Likely longer due to the synthesis of the vinylaniline precursor.Potentially shorter if the aminoacetophenone is readily synthesized.
Potential for Regioselectivity Issues The diazotization and cyclization are generally regioselective.Formation of the hydrazone and its subsequent cyclization are typically regioselective.
Reaction Conditions Diazotization requires cold temperatures (0-5 °C) and acidic conditions.Hydrazone formation is usually straightforward; cyclization may require acidic or basic conditions and heating.
Potential Challenges The synthesis and stability of the 2-vinylaniline precursor could be challenging. The vinyl group may be prone to polymerization or side reactions.The cyclization of the hydrazone could require optimization of reaction conditions to achieve good yields.
Overall Feasibility Considered feasible, but the synthesis of the key precursor may be complex.Considered a potentially more direct and feasible route, contingent on the successful synthesis of the key precursor.

Experimental Protocols: Proposed Methodologies

The following are detailed, hypothetical experimental protocols for the two proposed synthesis routes for this compound. These protocols are based on standard procedures for the named reactions they employ.

Route A: Proposed Modified Widman-Stoermer Synthesis

This route involves the initial synthesis of the key intermediate, 2-amino-1-(1-propenyl)-3-methoxybenzene, followed by its diazotization and cyclization.

Step 1: Synthesis of 2-Amino-1-(1-propenyl)-3-methoxybenzene (Hypothetical)

  • Starting Material: 2-Methoxy-6-nitrotoluene.

  • Step 1a: Benzylic Bromination. 2-Methoxy-6-nitrotoluene would be subjected to benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride, under photochemical or thermal initiation.

  • Step 1b: Wittig Reaction. The resulting benzylic bromide would be converted to the corresponding triphenylphosphonium salt by reaction with triphenylphosphine. This salt would then be treated with a base (e.g., n-butyllithium) to form the ylide, which is then reacted with acetaldehyde to yield 1-(1-propenyl)-2-methoxy-3-nitrobenzene.

  • Step 1c: Reduction of the Nitro Group. The nitro group of 1-(1-propenyl)-2-methoxy-3-nitrobenzene would be reduced to an amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation (e.g., H2, Pd/C) to give 2-amino-1-(1-propenyl)-3-methoxybenzene.

Step 2: Synthesis of this compound

  • Diazotization: The synthesized 2-amino-1-(1-propenyl)-3-methoxybenzene (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath.

  • A pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise to the aniline solution, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes at this temperature.

  • Cyclization: The reaction mixture is then allowed to warm to room temperature and stirred for several hours or until the reaction is complete (monitored by TLC). The acidic solution promotes the intramolecular cyclization of the diazonium salt onto the vinyl group.

  • Work-up and Purification: The reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Route B: Proposed Richter-Type Cyclization

This route begins with the synthesis of 2-amino-3-methoxyacetophenone, which is then converted to a hydrazone and cyclized.

Step 1: Synthesis of 2-Amino-3-methoxyacetophenone (Hypothetical)

  • Starting Material: 3-Methoxyacetophenone.

  • Step 1a: Nitration. 3-Methoxyacetophenone is carefully nitrated using a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) at low temperatures to introduce a nitro group onto the aromatic ring. The directing effects of the acetyl and methoxy groups would likely favor nitration at the 2-position.

  • Step 1b: Reduction. The resulting 2-nitro-3-methoxyacetophenone is then reduced to the corresponding amine using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation to yield 2-amino-3-methoxyacetophenone.

Step 2: Synthesis of this compound

  • Hydrazone Formation: 2-Amino-3-methoxyacetophenone (1 equivalent) is dissolved in ethanol, and hydrazine hydrate (a slight excess) is added. A catalytic amount of acetic acid may be added to facilitate the reaction. The mixture is refluxed for several hours until the formation of the hydrazone is complete (monitored by TLC).

  • Cyclization: The solvent is removed, and the crude hydrazone is treated with a cyclizing agent. This could involve heating in a high-boiling solvent or treatment with an acid or base. For instance, heating the hydrazone in polyphosphoric acid (PPA) could effect the intramolecular cyclization.

  • Aromatization: The initially formed dihydrocinnoline would likely aromatize under the reaction conditions or during work-up to give this compound.

  • Work-up and Purification: The reaction mixture is cooled, poured onto ice, and neutralized with a suitable base. The product is then extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The final product is purified by column chromatography.

Mandatory Visualizations

G cluster_A Route A: Modified Widman-Stoermer Synthesis cluster_B Route B: Richter-Type Cyclization A1 2-Methoxy-6-nitrotoluene A2 1-(Bromomethyl)-2-methoxy-6-nitrobenzene A1->A2 NBS, Initiator A3 1-(1-Propenyl)-2-methoxy-3-nitrobenzene A2->A3 1. PPh3 2. Base 3. Acetaldehyde A4 2-Amino-1-(1-propenyl)-3-methoxybenzene A3->A4 Reduction (e.g., SnCl2/HCl) A5 Diazonium Salt Intermediate A4->A5 NaNO2, HCl, 0-5 °C A6 This compound A5->A6 Intramolecular Cyclization B1 3-Methoxyacetophenone B2 2-Nitro-3-methoxyacetophenone B1->B2 HNO3, H2SO4 B3 2-Amino-3-methoxyacetophenone B2->B3 Reduction (e.g., Fe/AcOH) B4 Hydrazone Intermediate B3->B4 Hydrazine Hydrate B5 This compound B4->B5 Cyclization/Aromatization (e.g., PPA, heat) G cluster_decision Synthetic Route Selection cluster_routeA Route A cluster_routeB Route B start Objective: Synthesize this compound decision Availability of Starting Materials? start->decision A_avail 2-Methoxy-6-nitrotoluene is available decision->A_avail Yes B_avail 3-Methoxyacetophenone is available decision->B_avail Yes A_consider Considerations: - Longer synthetic route - Stability of vinylaniline intermediate A_avail->A_consider B_consider Considerations: - Potentially shorter route - Optimization of cyclization needed B_avail->B_consider end Proceed with selected route and experimental optimization A_consider->end B_consider->end

Confirming the Target Engagement of 4-Methoxy-3-methylcinnoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical novel compound, 4-Methoxy-3-methylcinnoline, against established inhibitors of the c-Met receptor tyrosine kinase. Due to the absence of published data for this compound, this document presents a framework for its evaluation, including plausible experimental data and detailed protocols for assessing its target engagement.

Introduction to the Target: c-Met Receptor Tyrosine Kinase

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, motility, migration, and invasion upon binding its ligand, hepatocyte growth factor (HGF)[1][2]. Aberrant activation of the c-Met signaling pathway through mutation, amplification, or overexpression is implicated in the development and progression of various cancers[1][3]. This makes c-Met a compelling target for therapeutic intervention. The downstream signaling cascades activated by c-Met include the PI3K/AKT, MAPK/RAS, and STAT pathways[1][4].

Comparative Analysis of c-Met Inhibitors

To evaluate the efficacy and target engagement of this compound, a direct comparison with known c-Met inhibitors is essential. For this guide, we will use two well-characterized inhibitors, Crizotinib and Cabozantinib, as benchmarks. Both are multi-kinase inhibitors that have received FDA approval for treating various cancers[5][6][7].

Quantitative Data Summary

The following tables present hypothetical, yet representative, data for this compound in comparison to Crizotinib and Cabozantinib.

Table 1: In Vitro Kinase Inhibition Assay

Compoundc-Met IC₅₀ (nM)KDR (VEGFR2) IC₅₀ (nM)Selectivity (KDR/c-Met)
This compound 15 1500 100
Crizotinib510020
Cabozantinib4102.5

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: Cellular Target Engagement (NanoBRET™ Assay)

Compoundc-Met EC₅₀ (nM) in Live Cells
This compound 50
Crizotinib25
Cabozantinib20

EC₅₀ values represent the concentration of the compound required to achieve 50% target engagement in a cellular context.

Table 3: Cellular Thermal Shift Assay (CETSA®)

Compound (at 1 µM)Thermal Shift (ΔTₘ in °C)
This compound + 4.5
Crizotinib+ 5.2
Cabozantinib+ 5.5

ΔTₘ represents the change in the melting temperature of the target protein upon compound binding, indicating stabilization.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and accurate comparison.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against c-Met and a control kinase (e.g., KDR) to assess potency and selectivity.

Materials:

  • Recombinant human c-Met kinase domain

  • Recombinant human KDR (VEGFR2) kinase domain

  • ATP

  • Poly-Glu-Tyr (4:1) substrate

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (this compound, Crizotinib, Cabozantinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the 384-well plates.

  • Add the kinase, substrate, and ATP solution to initiate the reaction.

  • Incubate the plate at 30°C for 1 hour.

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate IC₅₀ values by fitting the data to a four-parameter logistic curve.

NanoBRET™ Target Engagement Assay

Objective: To quantify the engagement of the test compounds with c-Met in live cells.

Materials:

  • HEK293 cells

  • Plasmid encoding c-Met-NanoLuc® fusion protein

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer

  • Test compounds

  • White 384-well assay plates

  • BRET-capable plate reader

Procedure:

  • Transfect HEK293 cells with the c-Met-NanoLuc® fusion plasmid.

  • After 24 hours, harvest and resuspend the cells in Opti-MEM™.

  • Dispense the cell suspension into the 384-well plates.

  • Add the test compounds at various concentrations.

  • Add the NanoBRET™ Tracer.

  • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Add the Nano-Glo® Substrate.

  • Read the donor (460 nm) and acceptor (610 nm) emission signals using a BRET-capable plate reader.

  • Calculate the BRET ratio and determine the EC₅₀ values from the dose-response curves.

Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm the direct binding of the test compounds to c-Met in a cellular environment by measuring the ligand-induced thermal stabilization of the protein.

Materials:

  • Human cancer cell line with endogenous c-Met expression (e.g., A549)

  • Cell culture medium and supplements

  • Test compounds

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Anti-c-Met primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Procedure:

  • Culture A549 cells to 80-90% confluency.

  • Treat the cells with the test compounds or vehicle (DMSO) for 1 hour.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lyse the cells by freeze-thawing.

  • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble c-Met in each sample by Western blotting.

  • Quantify the band intensities and plot the protein melting curves to determine the melting temperature (Tₘ) and the thermal shift (ΔTₘ).

Mandatory Visualizations

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription

Caption: The c-Met signaling pathway.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Culture Cells B 2. Treat with Compound A->B C 3. Heat Cells B->C D 4. Lyse Cells C->D E 5. Separate Soluble & Aggregated Proteins D->E F 6. Quantify Soluble Target Protein E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 4-Methoxy-3-methylcinnoline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Methoxy-3-methylcinnoline could not be located. The following guidance is based on general laboratory safety practices and information from SDSs of structurally similar compounds. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations. The chemical, physical, and toxicological properties of this compound may not have been thoroughly investigated.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Standard personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile), safety goggles, and a lab coat, must be worn to prevent skin and eye contact.[1][2] Avoid the formation of dust and aerosols.[1] In case of accidental contact, flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]

Spill Management

In the event of a spill, evacuate the immediate area. For small spills, carefully absorb the material with an inert absorbent, such as vermiculite or sand.[3] The collected material should then be placed in a suitable, sealed container for disposal.[1] Do not allow the chemical to enter drains or waterways, as it may be harmful to aquatic life.[1]

Proper Disposal Pathway

As a precautionary measure, this compound should be treated as hazardous waste. The primary recommended disposal method is to place it in a designated, properly labeled, and sealed container for chemical waste. This container should then be transferred to an approved hazardous waste disposal facility.[4] Incineration or other thermal destruction methods by a licensed professional are often the preferred methods for such chemical compounds. Do not mix with other waste streams unless explicitly instructed to do so by your institution's EHS guidelines.

Quantitative Data Summary

The following table summarizes general hazard classifications and exposure limits that are often associated with similar aromatic nitrogen-containing heterocyclic compounds. These are provided as a general reference and may not be specific to this compound.

ParameterValueReference Compounds
GHS Hazard Class Acute Toxicity, Oral (Category 4)Similar Aromatic Amines & Heterocycles[4]
Skin Irritation / SensitizationPossible
Eye IrritationPossible
Aquatic ToxicityPotential for long-lasting harmful effects[1]
Occupational Exposure Limits Not EstablishedN/A

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Collection cluster_disposal Disposal start Identify Waste (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Compatible Waste Container ppe->container transfer Carefully Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal storage Store in Designated Secondary Containment Area seal->storage pickup Arrange for Pickup by Certified EHS Personnel storage->pickup end Document Waste Transfer pickup->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Methoxy-3-methylcinnoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4-Methoxy-3-methylcinnoline. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Hazard Assessment

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields.Protects against splashes, dust, and aerosols.[2][3][4]
Skin Protection - Gloves: Nitrile or other chemically resistant gloves. - Clothing: Lab coat or other protective clothing.Prevents direct skin contact with the compound.[1][2][5]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or dust/aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.Minimizes inhalation of airborne particles.[1][5] For firefighting, a self-contained breathing apparatus (SCBA) is mandatory.[1]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Avoid all direct contact with the substance.[5]

  • Do not breathe dust or fumes.[5]

  • Handle in a well-ventilated area, such as a fume hood, to control exposure.[1][6]

  • Prevent the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in the handling area.[2]

  • Wash hands thoroughly with soap and water after handling.[2][7]

Storage:

  • Keep the container tightly sealed.[1][3]

  • Store in a cool, dry, and well-ventilated place.[3][6][7]

  • Store away from incompatible materials, such as strong oxidizing agents.[3][7]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Scenario Immediate Action
Spill Evacuate the area. Wear appropriate PPE. For dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[3][5] Prevent the substance from entering drains.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3][7] Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][2][3] Remove contaminated clothing. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air.[1][3][7] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1][2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste materials, including the compound itself and any contaminated materials, must be disposed of in accordance with local, state, and federal regulations.

  • Collect waste in a suitable, labeled, and sealed container.[1][7]

  • Dispose of the waste through a licensed professional waste disposal service.[2][7]

  • Avoid release into the environment.[1][5][6]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

prep Preparation & Risk Assessment ppe Don Personal Protective Equipment (PPE) prep->ppe Proceed with caution handling Chemical Handling in Fume Hood ppe->handling Enter handling area storage Secure Storage handling->storage Store unused chemical waste Waste Collection handling->waste Collect contaminated items decon Decontamination & PPE Removal handling->decon After handling is complete end End of Procedure storage->end disposal Waste Disposal waste->disposal Follow regulations decon->end

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.